molecular formula C16H27Cl2N5 B10824856 KB-0742 dihydrochloride CAS No. 2990122-64-8

KB-0742 dihydrochloride

货号: B10824856
CAS 编号: 2990122-64-8
分子量: 360.3 g/mol
InChI 键: OTUPXOLLHVLWQF-NJHZPMQHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KB-0742 dihydrochloride is a useful research compound. Its molecular formula is C16H27Cl2N5 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5.2ClH/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21;;/h7-8,10-13,19H,3-6,9,17H2,1-2H3;2*1H/t12-,13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUPXOLLHVLWQF-NJHZPMQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of KB-0742 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 dihydrochloride is an investigational, orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] As a critical regulator of transcriptional elongation, CDK9 has emerged as a compelling therapeutic target in cancers characterized by transcriptional dysregulation, particularly those driven by oncogenes such as MYC.[4][5] This technical guide provides an in-depth overview of the mechanism of action of KB-0742, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its core signaling pathways.

Core Mechanism of Action: Targeting Transcriptional Elongation

KB-0742 exerts its anti-tumor activity by directly targeting and inhibiting the kinase activity of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[6] The P-TEFb complex, which also includes a cyclin partner (primarily Cyclin T1), plays a pivotal role in releasing RNA Polymerase II (RNAP II) from promoter-proximal pausing, a critical rate-limiting step in gene transcription.

The primary mechanism involves KB-0742 binding to the ATP-binding pocket of CDK9, preventing the phosphorylation of the C-terminal domain of RNAP II at serine 2 (Ser2).[6] This phosphorylation event is essential for the transition from transcriptional initiation to productive elongation. By inhibiting this process, KB-0742 leads to a global reduction in the transcription of a specific subset of genes, particularly those with short half-lives, including key oncogenic drivers.[1][3]

Downstream Effects on Oncogenic Signaling

The inhibition of CDK9 by KB-0742 has profound downstream consequences on oncogenic signaling pathways, most notably those driven by the MYC family of transcription factors (MYC, MYCN, and MYCL) and the androgen receptor (AR).[2][4][6]

  • MYC-Dependent Cancers: Many cancers exhibit an addiction to high levels of MYC expression for their sustained proliferation and survival.[4] The transcription of the MYC gene itself is highly dependent on CDK9 activity. By inhibiting CDK9, KB-0742 effectively downregulates MYC protein levels, leading to cell cycle arrest and apoptosis in MYC-amplified tumors.[7]

  • Androgen Receptor-Driven Cancers: In prostate cancer, the androgen receptor is a critical transcription factor driving tumor growth. KB-0742 has been shown to reduce the levels of both full-length AR and its splice variants, accompanied by a decrease in AR phosphorylation.[1][3] This leads to the downregulation of AR-dependent oncogenic transcription programs.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for KB-0742 from preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterValueCell Line/AssayReference
IC50 (CDK9/cyclin T1) 6 nMBiochemical Assay[1][3]
Selectivity >50-fold over other CDKsKinase Panel[1][3]
GR50 (22Rv1 Prostate Cancer) 0.183 µMCell Viability Assay[1][3]
GR50 (MV-4-11 AML) 0.288 µMCell Viability Assay[1][3]
Table 2: Preclinical In Vivo Efficacy
Cancer ModelDosing RegimenOutcomeReference
22Rv1 Prostate Cancer Xenograft 3-30 mg/kg, p.o., daily for 21 daysSignificant reduction in tumor growth[1][3]
Castration-Resistant Prostate Cancer Xenograft 3 days on/4 days offSignificant tumor growth inhibition with modest effects on body weight[2]
MYC-Amplified TNBC PDX Model 3 days on/4 days offAnti-tumor activity comparable to standard of care chemotherapy[8]
Table 3: Phase I Clinical Trial (NCT04718675) Preliminary Results
ParameterFindingPatient PopulationReference
Partial Response 1 patientMyxoid Liposarcoma (60 mg cohort)[9]
Stable Disease 9 patients (43%)Relapsed/Refractory Solid Tumors[9]
Disease Control Rate 48%All evaluable patients[9]
Most Common AEs (Any Grade) Nausea, Vomiting, FatigueAll patients[9][10]
Grade 3/4 Neutropenia Not observed at doses up to 60 mgAll patients[9][10]

Experimental Protocols

In Vitro Kinase Inhibition Assay (for IC50 Determination)

A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of KB-0742 against the CDK9/cyclin T1 complex. The protocol typically involves the following steps:

  • Reagents: Recombinant human CDK9/cyclin T1 enzyme, a suitable peptide substrate, and radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Reaction Setup: The kinase reaction is initiated by incubating varying concentrations of KB-0742 with the CDK9/cyclin T1 enzyme and the peptide substrate in a kinase buffer.

  • Initiation: The reaction is started by the addition of [γ-³³P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (for GR50 Determination)

The growth rate inhibition (GR50) is determined to assess the cytostatic or cytotoxic effects of KB-0742 on cancer cell lines.

  • Cell Plating: Cancer cells (e.g., 22Rv1 or MV-4-11) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of KB-0742 or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The GR50 value, which represents the concentration at which the cell proliferation rate is reduced by 50%, is calculated using specialized software that normalizes the data to the growth rate of untreated cells.

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of KB-0742 in a living organism, a xenograft mouse model is employed.

  • Cell Implantation: Human cancer cells (e.g., 22Rv1) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives KB-0742 orally at a specified dose and schedule (e.g., daily or intermittently), while the control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and may be used for pharmacodynamic analysis, such as western blotting for p-RNAP II or MYC levels.

Visualizing the Mechanism and Workflow

Signaling Pathway of KB-0742 Action

KB0742_Mechanism cluster_transcription Transcriptional Regulation cluster_inhibition KB-0742 Intervention cluster_outcome Cellular Outcome PTEFb P-TEFb (CDK9/CycT1) RNAPII_paused Paused RNAP II PTEFb->RNAPII_paused Phosphorylates Ser2 RNAPII_elongating Elongating RNAP II RNAPII_paused->RNAPII_elongating Release from Pausing Gene Oncogenes (e.g., MYC, AR-driven) RNAPII_elongating->Gene Transcription Transcription_Inhibition Transcriptional Inhibition DNA DNA KB0742 KB-0742 KB0742->Inhibition Oncogene_Downregulation Downregulation of MYC, AR, etc. Transcription_Inhibition->Oncogene_Downregulation Cell_Cycle_Arrest Cell Cycle Arrest Oncogene_Downregulation->Cell_Cycle_Arrest Apoptosis Apoptosis Oncogene_Downregulation->Apoptosis

Caption: The signaling pathway illustrating how KB-0742 inhibits CDK9, leading to transcriptional repression and anti-tumor effects.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Development Biochemical_Assay Biochemical Kinase Assay IC50 IC50 Biochemical_Assay->IC50 Determine IC50 Xenograft_Model Xenograft Mouse Model Cell_Viability Cell Viability Assays GR50 GR50 Cell_Viability->GR50 Determine GR50 Western_Blot Western Blotting Protein_Levels Protein_Levels Western_Blot->Protein_Levels Assess p-RNAP II, MYC levels Dosing KB-0742 Dosing Xenograft_Model->Dosing Phase1_Trial Phase I/II Clinical Trial (NCT04718675) Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Dosing->PD_Analysis Tumor/Blood Collection Efficacy_Assessment Efficacy_Assessment Tumor_Measurement->Efficacy_Assessment Evaluate Efficacy Safety_Efficacy Assess Safety and Preliminary Efficacy Phase1_Trial->Safety_Efficacy

Caption: A streamlined workflow for the preclinical and early clinical evaluation of KB-0742.

Conclusion

This compound is a promising therapeutic agent that targets the fundamental process of transcriptional elongation through the selective inhibition of CDK9. Its mechanism of action, characterized by the suppression of key oncogenic transcription factors like MYC and AR, provides a strong rationale for its development in transcriptionally addicted cancers. The preclinical data demonstrate potent anti-tumor activity, and the preliminary clinical results suggest a manageable safety profile with signs of clinical activity. Further investigation in ongoing clinical trials will be crucial to fully elucidate the therapeutic potential of KB-0742.

References

KB-0742: A Technical Overview of a Potent and Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] By targeting the transcriptional machinery, KB-0742 has emerged as a promising therapeutic agent for transcriptionally addicted cancers, particularly those driven by the MYC oncogene.[1][3][5][6] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological data, and experimental methodologies related to KB-0742.

Chemical Structure and Properties

KB-0742 is a complex heterocyclic molecule. Its chemical identity is well-defined, and its properties have been characterized for research and development purposes.

PropertyValue
IUPAC Name (1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine
SMILES N[C@@H]1C--INVALID-LINK--CC1.[H]Cl.[H]Cl
Molecular Formula C₁₆H₂₅N₅ (free base)
Molecular Weight 287.40 g/mol (free base)
CAS Number 2170137-61-6 (free base)

Mechanism of Action: Targeting Transcriptional Addiction

KB-0742 exerts its anti-tumor effects through the selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[5][7] The P-TEFb complex, which also contains a cyclin partner (primarily Cyclin T1), plays a crucial role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2).[5][6][7]

In many cancers, particularly those with MYC amplification, tumor cells become dependent on high levels of transcription of key oncogenes and anti-apoptotic proteins for their survival and proliferation. This phenomenon is known as transcriptional addiction. By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription, with a particularly profound effect on short-lived transcripts and genes with high transcriptional demand, such as MYC.[1][5][7] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[7]

Signaling Pathway of KB-0742 Action

KB0742_Pathway Mechanism of Action of KB-0742 cluster_transcription Transcriptional Machinery cluster_inhibition Inhibition by KB-0742 cluster_outcome Cellular Outcome PTEFb P-TEFb Complex (CDK9/CycT1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 pRNAPII pSer2-RNAPII (Active) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription DNA DNA Template Oncogenes Oncogene Transcription (e.g., MYC) Transcription->Oncogenes Apoptosis Apoptosis Oncogenes->Apoptosis CellCycleArrest Cell Cycle Arrest Oncogenes->CellCycleArrest KB0742 KB-0742 KB0742->PTEFb Inhibits Blocked Inhibition TumorGrowthInhibition Tumor Growth Inhibition Apoptosis->TumorGrowthInhibition CellCycleArrest->TumorGrowthInhibition

Caption: Signaling pathway illustrating the inhibitory action of KB-0742 on the P-TEFb complex.

Quantitative Pharmacological Data

KB-0742 has demonstrated potent and selective inhibition of CDK9 in various preclinical models.

ParameterCell Line / ModelValueReference
CDK9/cyclin T1 IC₅₀ Biochemical Assay6 nM[8][9]
Cellular GI₅₀ (Growth Inhibition) Triple-Negative Breast Cancer (TNBC) Cell Lines530 nM - 1 µM[10]
Cellular IC₅₀ (Cytotoxicity) Triple-Negative Breast Cancer (TNBC) Cell Lines600 nM - 1.2 µM[10]
In Vivo Efficacy Castration-Resistant Prostate Cancer XenograftSignificant tumor growth inhibition[4]
In Vivo Efficacy MYC-amplified TNBC Patient-Derived Xenograft (PDX)Tumor growth inhibition[1]
Clinical Trial (NCT04718675) Disease Control Rate Relapsed/Refractory Solid Tumors48%[11]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of KB-0742 are proprietary. However, based on published studies, the following outlines the general methodologies employed.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of KB-0742 against CDK9/cyclin T1.

  • Methodology: A common method is a radiometric filter binding assay or a fluorescence-based assay. Recombinant CDK9/cyclin T1 enzyme is incubated with a peptide substrate and ATP (often at or near the Kₘ concentration). The reaction is initiated, and the amount of phosphorylated substrate is quantified in the presence of varying concentrations of KB-0742. The data is then fitted to a dose-response curve to calculate the IC₅₀.

Cell-Based Assays
  • Objective: To assess the anti-proliferative and cytotoxic effects of KB-0742 on cancer cell lines.

  • Cell Lines: A variety of cancer cell lines are used, with a focus on those with known transcriptional addictions, such as MYC-amplified triple-negative breast cancer (TNBC) and castration-resistant prostate cancer (CRPC) cell lines (e.g., 22Rv1).[4][8][12]

  • Methodology:

    • Cell Viability/Proliferation: Cells are seeded in multi-well plates and treated with a range of KB-0742 concentrations for a specified period (e.g., 72 hours). Cell viability is measured using assays such as CellTiter-Glo® (Promega) or by direct cell counting.

    • Apoptosis: Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[8]

    • Target Engagement: Inhibition of CDK9 activity in cells is often assessed by measuring the phosphorylation of its downstream target, RNAPII at Serine 2 (pSer2), using Western blotting or high-content imaging.[1][12]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and tolerability of KB-0742 in a living organism.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used. Human cancer cell lines or patient-derived tumor fragments (PDX models) are implanted subcutaneously or orthotopically.[1][4]

  • Methodology:

    • Dosing: Once tumors are established, mice are randomized into vehicle control and treatment groups. KB-0742 is administered orally, often on an intermittent schedule (e.g., 3 days on, 4 days off) to manage potential toxicities.[1][4]

    • Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring pSer2 and MYC protein levels).[1]

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Preclinical Evaluation Workflow for KB-0742 cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development Biochem Biochemical Kinase Assay (IC50 Determination) CellCulture Cancer Cell Line Culture (e.g., TNBC, CRPC) Viability Cell Viability & Apoptosis Assays CellCulture->Viability Target Target Engagement (pSer2 Levels) CellCulture->Target Xenograft Xenograft Model Development (Cell Line or PDX) Viability->Xenograft Target->Xenograft Dosing Oral Administration of KB-0742 Xenograft->Dosing Efficacy Tumor Growth Inhibition & Tolerability Assessment Dosing->Efficacy PD Pharmacodynamic Analysis (Tumor Biomarkers) Efficacy->PD IND Investigational New Drug (IND) Application PD->IND Phase1 Phase 1/2 Clinical Trial (NCT04718675) IND->Phase1

Caption: A generalized workflow for the preclinical development of KB-0742.

Clinical Development

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[1][11][13] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of KB-0742.[13] Early results have shown a manageable safety profile and signs of clinical activity, including a partial response in a patient with myxoid liposarcoma.[11]

Conclusion

KB-0742 is a promising, potent, and selective CDK9 inhibitor with a clear mechanism of action targeting transcriptional addiction in cancer. Its strong preclinical data has led to its advancement into clinical trials, where it continues to be evaluated as a potential new therapy for patients with difficult-to-treat malignancies. Further research will continue to define its therapeutic potential and patient populations most likely to benefit.

References

The Discovery and Synthesis of KB-0742 Dihydrochloride: A Potent and Selective CDK9 Inhibitor for Transcriptionally Addicted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] In many cancers, particularly those driven by oncogenic transcription factors like MYC, there is a heightened dependence on the cellular machinery that controls gene expression.[3][4] By targeting CDK9, KB-0742 offers a promising therapeutic strategy to interdict this oncogenic transcription, leading to cell cycle arrest and apoptosis in tumor cells.[2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of KB-0742 dihydrochloride.

Introduction: Targeting Transcriptional Addiction in Cancer

Transcriptional deregulation is a well-established hallmark of cancer.[3][5] Oncogenes such as MYC are frequently amplified or overexpressed in a significant percentage of solid tumors, leading to aggressive tumor growth and proliferation.[3][6] These "transcriptionally addicted" cancers are highly reliant on the cellular machinery that reads the genetic code and transcribes it into RNA.

A critical component of this machinery is the Positive Transcription Elongation Factor b (P-TEFb) complex, which is composed of CDK9 and its regulatory partner, Cyclin T1.[6] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step that allows the polymerase to transition from a paused state to productive elongation, thereby enabling the transcription of full-length messenger RNAs (mRNAs).[2][3] In cancers with high levels of oncogenic transcription factors, the activity of CDK9 is paramount for maintaining the expression of genes essential for tumor cell survival and proliferation.[4][7] This dependency makes CDK9 an attractive therapeutic target.

Discovery of KB-0742: From a Small Molecule Microarray Hit to a Clinical Candidate

The journey to discover KB-0742 began with a small molecule microarray (SMM) screen that identified KI-ARv-03, a molecule that was found to be a highly selective inhibitor of CDK9.[7] While promising, KI-ARv-03 required optimization to improve its drug-like properties. Through a focused medicinal chemistry effort, researchers structurally optimized this initial hit, prioritizing the maintenance of high selectivity for CDK9 while enhancing its on-target potency and overall physicochemical and pharmacokinetic (PK) properties.[3][5] This iterative process of design, synthesis, and testing led to the identification of compound 28, now known as KB-0742.[3][5]

Synthesis of this compound

The synthesis of KB-0742 involves the preparation of two key building blocks: a substituted pyrazolo[1,5-a]pyrimidine core and a stereospecific diamino-cyclopentane moiety. These are then coupled, followed by deprotection to yield the final compound. The dihydrochloride salt is subsequently formed.

While a detailed, step-by-step protocol is proprietary, the general synthetic route has been published and is outlined below. The synthesis of the pyrazolo[1,5-a]pyrimidine core is a common motif in medicinal chemistry, with various established synthetic strategies.[1][8][9] Similarly, methods for the stereoselective synthesis of diamino-cyclopentane derivatives are available in the chemical literature.

A generalized scheme for the final steps in the synthesis of KB-0742 involves a nucleophilic aromatic substitution reaction between a chloro-pyrazolo[1,5-a]pyrimidine intermediate and a Boc-protected diamino-cyclopentane. The final step is the deprotection of the Boc group using hydrochloric acid, which also forms the dihydrochloride salt.[5]

Mechanism of Action: Halting the Transcriptional Machinery

KB-0742 exerts its anti-tumor activity by directly inhibiting the kinase activity of CDK9.[2] By binding to the ATP-binding pocket of CDK9, KB-0742 prevents the phosphorylation of the serine 2 residue (p-Ser2) on the C-terminal domain of RNA Polymerase II.[2][3] This inhibition of RNAPII phosphorylation prevents the transition from transcriptional initiation to elongation, leading to a global downregulation of transcription, particularly of genes with short half-lives, which often include oncogenic drivers like MYC and anti-apoptotic proteins.[1][2] The depletion of these critical survival proteins induces cell cycle arrest and ultimately leads to apoptosis in cancer cells.[2]

KB-0742_Mechanism_of_Action cluster_0 Normal Transcription Elongation cluster_1 Action of KB-0742 PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII_paused Paused RNA Pol II PTEFb->RNAPII_paused Phosphorylates Ser2 RNAPII_elongating Elongating RNA Pol II RNAPII_paused->RNAPII_elongating Transition to Elongation mRNA mRNA Transcript RNAPII_elongating->mRNA Transcription KB0742 KB-0742 PTEFb_inhibited P-TEFb Complex (CDK9/Cyclin T1) KB0742->PTEFb_inhibited Inhibits RNAPII_paused_inhibited Paused RNA Pol II PTEFb_inhibited->RNAPII_paused_inhibited Phosphorylation Blocked No_mRNA Reduced mRNA of Oncogenes (e.g., MYC) RNAPII_paused_inhibited->No_mRNA Apoptosis Cell Cycle Arrest & Apoptosis No_mRNA->Apoptosis

Caption: Mechanism of Action of KB-0742.

Quantitative Data Summary

The following tables summarize the key quantitative data for KB-0742 from preclinical and clinical studies.

Table 1: Biochemical and Cellular Activity of KB-0742
ParameterValueCell Line/AssayReference
Biochemical Activity
IC50 (CDK9/cyclin T1)6 nMKinase Assay[1]
Selectivity>50-fold over other CDKsKinase Panel[1]
Cellular Activity
GR500.183 µM22Rv1 (Prostate Cancer)[1]
GR500.288 µMMV-4-11 (AML)[1]
Table 2: In Vivo Efficacy of KB-0742 in Xenograft Models
ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
22Rv1 (Prostate Cancer)3-30 mg/kg, p.o., dailySignificant tumor burden reduction[1]
Castration-Resistant Prostate CancerOral administration, 3-day on/4-day offSignificant tumor growth inhibition[7]
Table 3: Phase 1/2 Clinical Trial Data for KB-0742 (NCT04718675)
ParameterFindingPatient PopulationReference
Dose Escalation 10 mg to 80 mgRelapsed/refractory solid tumors and NHL[8][10]
Dosing Schedule 3-days-on/4-days-off, orallyRelapsed/refractory solid tumors and NHL[8]
Safety Manageable; most common AEs were nausea and vomitingRelapsed/refractory solid tumors and NHL[8]
No grade 3/4 neutropenia observed at doses from 10 mg to 60 mgRelapsed/refractory solid tumors and NHL[8]
Efficacy 1 partial response (myxoid liposarcoma)21 evaluable patients in dose escalation[8]
9 patients with stable disease21 evaluable patients in dose escalation[8]
Disease Control Rate: 48%21 evaluable patients in dose escalation[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of KB-0742.

In Vitro Cell Viability and Apoptosis Assays
  • Cell Lines: 22Rv1 (prostate cancer) and MV-4-11 (acute myeloid leukemia) cells are commonly used.

  • Protocol Outline:

    • Cells are seeded in 96-well plates.

    • After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of KB-0742 or DMSO as a vehicle control.

    • For apoptosis assays, a reagent such as IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent can be included.

    • Plates are incubated for 48-72 hours.

    • Cell viability can be assessed using assays like CellTiter-Glo®, and apoptosis can be monitored via imaging.[1]

Western Blot Analysis for Pharmacodynamic Markers
  • Objective: To measure the inhibition of CDK9 activity by assessing the phosphorylation status of its substrate, RNA Polymerase II.

  • Protocol Outline:

    • 22Rv1 cells are treated with KB-0742 (e.g., 0.1-10 µM) for a specified time (e.g., 6 hours).

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated RNA Pol II at Serine 2 (p-Ser2-RNAPII) and total RNA Pol II.

    • Following incubation with secondary antibodies, the protein bands are visualized and quantified. A significant reduction in the p-Ser2-RNAPII signal relative to the total RNAPII signal indicates target engagement by KB-0742.[1]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice are typically used, subcutaneously engrafted with human cancer cells (e.g., 22Rv1).

  • Protocol Outline:

    • Once tumors reach a palpable size, animals are randomized into treatment and control groups.

    • KB-0742 is administered orally at various doses and schedules (e.g., daily or intermittently). The vehicle control group receives the formulation without the active compound.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length x width²) / 2.

    • At the end of the study, tumor growth inhibition is calculated.

    • Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot or HTRF for p-Ser2-RNAPII and MYC levels).[1][7]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development biochem_assay Biochemical Assays (Kinase Inhibition, Selectivity) in_vitro In Vitro Cellular Assays (Viability, Apoptosis, Western Blot) biochem_assay->in_vitro Potency & Selectivity in_vivo In Vivo Xenograft Models (Efficacy, Tolerability, PD) in_vitro->in_vivo Cellular Activity & MoA phase1 Phase 1 Trial (Safety, PK, RP2D) in_vivo->phase1 Preclinical Proof-of-Concept phase2 Phase 2 Trial (Efficacy in Specific Tumors) phase1->phase2 Establish Safety & Dose start Discovery of KB-0742 start->biochem_assay

Caption: General Experimental Workflow for KB-0742.

Conclusion

KB-0742 is a promising, orally bioavailable, and selective CDK9 inhibitor that has demonstrated potent anti-tumor activity in preclinical models and early signs of clinical activity in patients with transcriptionally addicted cancers.[1][7][8] Its mechanism of action, which involves the suppression of oncogenic transcription, provides a strong rationale for its development in tumors driven by transcription factors such as MYC. Ongoing clinical trials will further delineate the safety and efficacy of KB-0742 and its potential role in the treatment of various solid tumors and hematological malignancies.

References

KB-0742: A Deep Dive into its CDK9 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation. By forming a complex with Cyclin T1, it constitutes the core of the Positive Transcription Elongation Factor b (P-TEFb).[3] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from paused to productive transcriptional elongation.[4][5] In many cancers, particularly those driven by oncogenic transcription factors like MYC, there is a heightened reliance on this transcriptional machinery, making CDK9 an attractive therapeutic target.[4][6] KB-0742 was developed to selectively inhibit CDK9, thereby disrupting the transcription of key oncogenes and anti-apoptotic proteins, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1] This document provides a comprehensive technical overview of the CDK9 selectivity profile of KB-0742, including quantitative data, experimental methodologies, and relevant biological pathways.

Core Mechanism of Action

KB-0742 exerts its anti-tumor effects by competitively binding to the ATP pocket of CDK9, thereby inhibiting its kinase activity.[4] This inhibition prevents the phosphorylation of RNAPII at serine 2 (p-Ser2-RNAPII), which in turn suppresses the transcriptional elongation of genes with short half-lives, including the prominent oncogene MYC.[1][2] The resulting downregulation of MYC and other critical survival proteins induces cell cycle arrest and apoptosis in transcriptionally addicted cancer cells.[1]

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. KB-0742 has demonstrated high selectivity for CDK9 over other cyclin-dependent kinases, particularly those involved in cell cycle progression.

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK9Reference
CDK9/cyclin T1 6 1 [6][7]
CDK1/cyclin B>10,000>1667[6]
CDK2/cyclin A39866[6]
CDK3/cyclin E>10,000>1667[6]
CDK4/cyclin D11900317[6]
CDK5/p252900483[6]
CDK6/cyclin D32400400[6]
CDK7/cyclin H/MAT11100183[6]
CDK8/cyclin C>10,000>1667[6]

Table 1: Biochemical IC50 values of KB-0742 against a panel of Cyclin-Dependent Kinases. Data indicates high selectivity for CDK9.

Further studies have shown that KB-0742 has more than 50-fold selectivity over all CDKs profiled and greater than 100-fold selectivity against cell-cycle CDKs (CDK1-6).[6] In a broader kinase screen against 631 kinases at a concentration of 10 µM, significant enzyme inhibition (≥50%) was primarily observed for a subset of CDK kinases, highlighting the specificity of KB-0742.[2]

Experimental Protocols

The primary assay used to determine the kinase selectivity of KB-0742 was the Reaction Biology Corporation's HotSpot® Kinase Assay .[2][6]

Reaction Biology HotSpot® Kinase Assay (General Protocol)

This assay is a radioisotope-based filter binding assay that measures the incorporation of 33P-labeled phosphate from ATP into a substrate by the kinase.

Materials:

  • Recombinant human kinases (e.g., CDK9/cyclin T1)

  • Kinase-specific substrates (peptides or proteins)

  • KB-0742 (or other test compounds) in DMSO

  • 33P-γ-ATP

  • Kinase reaction buffer

  • P81 phosphocellulose filter plates

  • Scintillation counter

Methodology:

  • Preparation of Reagents: A master mix is prepared containing the kinase reaction buffer, the appropriate substrate, and any necessary cofactors.

  • Compound Addition: Test compounds, including KB-0742, are serially diluted (typically a 10-point, 3-fold serial dilution starting from 10 µM) and added to the assay plate wells.[6] A DMSO control (no inhibitor) is also included.[3]

  • Kinase Addition: The kinase enzyme is added to the wells containing the substrate and test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of 33P-γ-ATP. For the KB-0742 CDK9 assay, an ATP concentration of 10 µM was used.[6]

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow for substrate phosphorylation.

  • Reaction Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a P81 phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while unincorporated 33P-γ-ATP is washed away.[3]

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad PRISM).[6]

Visualizations

Signaling Pathway of KB-0742 Action

KB0742_Pathway cluster_transcription Transcriptional Regulation cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome P-TEFb P-TEFb RNAPII RNA Polymerase II P-TEFb->RNAPII phosphorylates CDK9 CDK9 CDK9->P-TEFb CyclinT1 CyclinT1 CyclinT1->P-TEFb p-RNAPII Phosphorylated RNA Polymerase II RNAPII->p-RNAPII Transcription_Elongation Transcription_Elongation p-RNAPII->Transcription_Elongation Oncogenes MYC, MCL1, etc. Transcription_Elongation->Oncogenes expression Reduced_Oncogenes Decreased MYC, etc. Oncogenes->Reduced_Oncogenes KB-0742 KB-0742 KB-0742->CDK9 inhibits KB-0742->CDK9 Apoptosis Apoptosis Reduced_Oncogenes->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Reduced_Oncogenes->Cell_Cycle_Arrest

Caption: Mechanism of action of KB-0742 in inhibiting the CDK9-mediated transcriptional pathway.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Master Mix (Buffer, Substrate, Cofactors) Compound_Dilution Serially Dilute KB-0742 (10-point, 3-fold) Prepare_Reagents->Compound_Dilution Add_Kinase Add Kinase Enzyme Compound_Dilution->Add_Kinase Initiate_Reaction Add 33P-γ-ATP Add_Kinase->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_and_Capture Stop Reaction & Spot on P81 Filter Incubate->Stop_and_Capture Wash Wash Unincorporated 33P-γ-ATP Stop_and_Capture->Wash Quantify Quantify Radioactivity (Scintillation Counter) Wash->Quantify Analyze_Data Calculate % Inhibition & Determine IC50 Quantify->Analyze_Data end Analyze_Data->end start start->Prepare_Reagents

Caption: Generalized workflow for the HotSpot® radiometric kinase assay used for KB-0742 profiling.

Conclusion

KB-0742 is a highly selective inhibitor of CDK9 with a potent biochemical IC50 of 6 nM.[6][7] Its selectivity profile, characterized by a greater than 100-fold selectivity against cell-cycle CDKs, suggests a favorable therapeutic window by minimizing off-target effects related to cell cycle disruption.[6] The mechanism of action, centered on the inhibition of transcriptional elongation of oncogenic drivers like MYC, provides a strong rationale for its development in transcriptionally addicted cancers.[1][4] The robust preclinical data, including detailed kinase selectivity profiling, has supported the advancement of KB-0742 into clinical trials.[6][8] This in-depth understanding of its selectivity is crucial for ongoing and future clinical development, aiding in patient selection and the interpretation of clinical outcomes.

References

The Pharmacokinetics and Oral Bioavailability of KB-0742: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 is a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in cancers driven by transcriptional dysregulation, particularly those with MYC amplification.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics, as well as the oral bioavailability of KB-0742, to support ongoing research and development efforts.

Mechanism of Action: CDK9 Inhibition

KB-0742 exerts its therapeutic effect by selectively inhibiting CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex. In normal cellular processes, the P-TEFb complex, which also includes Cyclin T1, is recruited to promoter-proximal regions where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation event is essential for the release of paused Pol II, enabling transcriptional elongation to proceed. In many cancers, there is a dependency on overexpressed or hyperactive transcription factors, such as MYC, which drive tumor growth and survival. By inhibiting CDK9, KB-0742 prevents the phosphorylation of Pol II, leading to a termination of transcriptional elongation of key oncogenic transcripts, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

CDK9_Inhibition_Pathway cluster_promoter Promoter Region cluster_p_tefb P-TEFb Complex RNA_Pol_II_Paused RNA Polymerase II (Paused) Transcriptional_Elongation Transcriptional Elongation RNA_Pol_II_Paused->Transcriptional_Elongation Release CDK9 CDK9 CDK9->RNA_Pol_II_Paused Phosphorylation Cyclin_T1 Cyclin T1 KB_0742 KB-0742 KB_0742->CDK9 Inhibition Transcription_Factors Oncogenic Transcription Factors (e.g., MYC) Transcription_Factors->RNA_Pol_II_Paused Recruitment Apoptosis Apoptosis Transcriptional_Elongation->Apoptosis Leads to

Mechanism of action of KB-0742 in inhibiting the CDK9 signaling pathway.

Preclinical Pharmacokinetics

Comprehensive preclinical studies have been conducted to characterize the pharmacokinetic profile of KB-0742 in various species. These studies have demonstrated favorable drug-like properties, including good oral bioavailability.

In Vitro ADME Properties

The following table summarizes the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of KB-0742.

ParameterValue
Solubility
Kinetic Solubility (pH 7.4)191 µM
Permeability
Caco-2 Papp (A-B)95.7 - 84.2 (10⁻⁶ cm/s)
Caco-2 Papp (B-A)/(A-B)1.48 - 1.85
Metabolic Stability
Liver Microsome Stability (% remaining at 180 min)Mouse: 87.4, Rat: 81.3, Dog: 68.8, Human: 92.5
Hepatocyte Stability (% remaining at 180 min)Mouse: 374, Rat: 118, Dog: 195, Human: 2339
Plasma Protein Binding (% bound) Mouse: 48, Rat: 41, Dog: 72, Human: 38
CYP Inhibition (IC50) >30 µM for CYP3A4, 2D6, 2C9, 2C19; 15.3 µM for CYP1A2
In Vivo Pharmacokinetics in Preclinical Species

The in vivo pharmacokinetic parameters of KB-0742 following intravenous and oral administration in mice, rats, and dogs are presented below.

SpeciesRouteDose (mg/kg)T½ (h)CL (mL/min/kg)Vdss (L/kg)AUC (ng·h/mL)Cmax (ng/mL)Tmax (h)F (%)
Mouse IV21.2583.9575---
PO10---9504500.2533
Rat IV0.52.4217.3397---
PO2.5---16785800.584.5
Dog IV0.54.74.61.91812---
PO2.5--->1812>580>0.5>100

T½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; AUC: Area under the curve; Cmax: Maximum concentration; Tmax: Time to maximum concentration; F: Oral bioavailability.

Clinical Pharmacokinetics

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) in patients with relapsed or refractory solid tumors.[3] The study has provided initial insights into the pharmacokinetic profile of KB-0742 in humans.

Key Findings from the Phase 1/2 Trial:
  • Dose-Linear Pharmacokinetics: KB-0742 has demonstrated dose-linear pharmacokinetics at doses up to 80 mg.[3]

  • Half-Life: The terminal plasma half-life of KB-0742 is approximately 24 hours.[3]

  • Dosing Regimen: The clinical trial is evaluating an intermittent dosing schedule of three days on, four days off, administered orally once daily.[3]

Detailed quantitative data for pharmacokinetic parameters such as Cmax, Tmax, and AUC across the different dose escalation cohorts (10, 20, 40, 60, and 80 mg) are not yet publicly available in a tabulated format.

Experimental Protocols

Preclinical In Vivo Pharmacokinetic Studies

Studies were conducted in male CD-1 mice, Sprague-Dawley rats, and beagle dogs.

For intravenous (IV) administration, KB-0742 was formulated in 50 mM citrate buffer (pH 3.0) for mice and rats, and in saline for dogs. For oral (PO) administration, a solution in 50 mM citrate buffer (pH 3.0) was used for mice and rats, and a saline solution for dogs.

Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation and stored frozen until analysis. The concentration of KB-0742 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Preclinical_PK_Workflow Animal_Models Select Animal Models (Mouse, Rat, Dog) Dosing Administer KB-0742 (IV and PO routes) Animal_Models->Dosing Blood_Sampling Collect Blood Samples (Serial time points) Dosing->Blood_Sampling Plasma_Separation Separate Plasma (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_MS Analyze Plasma Samples (LC-MS/MS) Plasma_Separation->LC_MS_MS PK_Analysis Calculate PK Parameters (Non-compartmental analysis) LC_MS_MS->PK_Analysis

Workflow for preclinical in vivo pharmacokinetic studies of KB-0742.
Clinical Pharmacokinetic Studies (Phase 1/2 Trial - NCT04718675)

This is a first-in-human, open-label, dose-escalation and cohort-expansion study.

Patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma.

KB-0742 is administered orally once daily for three consecutive days followed by four days off in 28-day cycles. Dose escalation cohorts have included 10, 20, 40, 60, and 80 mg.[3]

Plasma samples for pharmacokinetic analysis are collected at pre-specified time points after dosing.

The concentrations of KB-0742 in plasma are quantified using a validated analytical method, likely LC-MS/MS.

Pharmacokinetic parameters are summarized using descriptive statistics.

Conclusion

KB-0742 has demonstrated a favorable pharmacokinetic profile in both preclinical and clinical settings, characterized by high oral bioavailability in preclinical species and a long half-life with dose-linear exposure in humans. These properties support the intermittent dosing schedule being evaluated in the ongoing clinical trial. The continued investigation of KB-0742 is warranted to further define its therapeutic potential in transcriptionally addicted cancers.

References

In Vitro Potency of KB-0742: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of KB-0742, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented here is intended to support researchers in oncology and drug development in understanding the preclinical activity of this compound across various cancer cell lines and the methodologies employed to ascertain its efficacy.

Core Mechanism of Action

KB-0742 is an orally bioavailable small molecule that selectively inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, KB-0742 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II) at the serine 2 residue (p-Ser2-RNAPII). This event is critical for the release of promoter-proximal paused RNA Pol II and subsequent transcriptional elongation of many genes, including key oncogenes like MYC. The inhibition of transcription of anti-apoptotic proteins and oncogenic transcription factors ultimately leads to cell cycle arrest and apoptosis in cancer cells.

In Vitro Potency Across Cancer Cell Lines

KB-0742 has demonstrated broad in vitro anti-proliferative and cytotoxic activity across a diverse panel of cancer cell lines. The potency of KB-0742 is often correlated with the amplification or overexpression of the MYC oncogene, a key driver in many human cancers.[1]

Cell LineCancer TypeIC50 (µM)GI50 (µM)Notes
Triple-Negative Breast Cancer (TNBC)
BT-20Breast Cancer0.60.53
BT-549Breast Cancer1.21.0
MDA-MB-231Breast Cancer0.80.7
MT-3Breast Cancer0.70.6
Hs 578TBreast Cancer0.90.8
Prostate Cancer
22Rv1Prostate Cancer-0.183GR50 value
Leukemia
MV-4-11Acute Myeloid Leukemia (AML)-0.288GR50 value
Other Solid Tumors
Ovarian Cancer Cell LinesOvarian CancerLower IC50 with increased MYC amplification-Specific cell lines and values not detailed in the source.[1]
Lymphoma Xenograft ModelsLymphoma--Demonstrated >50% tumor growth inhibition.[1]
Small-Cell Lung Cancer (SCLC) PDO ModelsSmall-Cell Lung Cancer--Active in three transcription factor-driven subtypes, with response correlating with c-MYC and MYCL expression.[1]

Experimental Protocols

CDK9 Kinase Inhibition Assay

This assay biochemically determines the potency of KB-0742 against its primary target, CDK9.

Methodology:

The in vitro kinase profiling of KB-0742 is performed using the "HotSpot" assay platform (Reaction Biology Corporation).

  • Reaction Setup: The assay is conducted in a base reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, and 0.1 mM Na3VO4.

  • Enzyme and Substrate: Recombinant human CDK9/cyclin T1 enzyme is used with a peptide substrate, [KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC], at a concentration of 20 µM.

  • ATP Concentration: The concentration of ATP is kept at 10 µM.

  • Inhibitor Preparation: KB-0742 is prepared in 100% DMSO and then serially diluted.

  • Reaction Initiation and Termination: The kinase reaction is initiated by adding [γ-33P]-ATP. After a defined incubation period, the reaction is terminated.

  • Detection: Kinase activity is detected by measuring the incorporation of 33P into the substrate using a filter-binding method.

  • Data Analysis: IC50 values are determined from the dose-response curves.

High-Content Multiplexed Assay for Cell Viability, Apoptosis, and Cell Cycle

This imaging-based assay provides a multiparametric assessment of the cellular effects of KB-0742.

Methodology:

  • Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of KB-0742 (typically over 10 concentrations) with a final DMSO concentration not exceeding 0.1% and incubated for 72 hours.

  • Staining: Following treatment, cells are fixed, permeabilized, and stained with a cocktail of fluorescently labeled antibodies and dyes:

    • Cell Proliferation: A nuclear dye is used to stain the cell nuclei, and the fluorescence intensity is measured to determine the relative cell count.

    • Apoptosis: A fluorescently labeled antibody against activated caspase-3 is used to identify apoptotic cells.

    • Cell Cycle Arrest: A fluorescently labeled antibody against phosphorylated histone H3 is used to identify cells in mitosis.

  • Image Acquisition: Images are acquired using a high-content imaging system, such as the Molecular Devices ImageXpress Micro XL, with a 4x objective.

  • Image Analysis: Image analysis software (e.g., MetaXpress) is used to quantify the fluorescence intensity for each marker on a per-cell basis.

  • Data Analysis:

    • GI50 (Growth Inhibition 50): The concentration of KB-0742 that causes a 50% reduction in cell proliferation.

    • IC50 (Inhibitory Concentration 50): The concentration of KB-0742 that causes a 50% reduction in the number of viable cells.

    • Apoptosis Induction: The fold increase in the activated caspase-3 signal over the vehicle control, normalized to the relative cell count.

Analysis of Phosphorylated RNA Polymerase II (Ser2) and MYC Protein Levels

These assays confirm the on-target effect of KB-0742 on its downstream signaling pathway.

Methodology (Homogeneous Time Resolved Fluorescence - HTRF):

  • Cell Treatment and Lysis: Cancer cells are treated with various concentrations of KB-0742 for a specified duration. Subsequently, the cells are lysed to release cellular proteins.

  • HTRF Assay: Commercially available HTRF assay kits for the detection of phospho-Ser2 on RNA Polymerase II and total MYC protein are used according to the manufacturer's instructions.

  • Detection: The HTRF signal is read on a compatible plate reader.

  • Data Analysis: The levels of p-RNA Pol II (Ser2) and MYC are normalized to a loading control and expressed as a percentage of the vehicle-treated control.

Visualized Workflows and Pathways

experimental_workflow cluster_biochemical Biochemical Potency cluster_cellular Cellular Activity cluster_target Target Engagement biochem_start CDK9/cyclin T1 Enzyme biochem_assay HotSpot Kinase Assay (CDK9 Inhibition) biochem_start->biochem_assay biochem_result Biochemical IC50 biochem_assay->biochem_result cell_start Cancer Cell Lines cell_treat KB-0742 Treatment (72h) cell_start->cell_treat cell_assay High-Content Imaging Assay cell_treat->cell_assay cell_viability Cell Viability (GI50/IC50) cell_assay->cell_viability cell_apoptosis Apoptosis (Caspase-3) cell_assay->cell_apoptosis cell_cycle Cell Cycle (pHH3) cell_assay->cell_cycle target_start Cancer Cell Lysates target_assay HTRF Assay target_start->target_assay target_prna p-RNA Pol II (Ser2) Levels target_assay->target_prna target_myc MYC Protein Levels target_assay->target_myc

Caption: Experimental workflow for assessing the in-vitro potency of KB-0742.

signaling_pathway KB0742 KB-0742 CDK9 CDK9 / Cyclin T1 (P-TEFb) KB0742->CDK9 RNAPolII RNA Polymerase II CDK9->RNAPolII Phosphorylation pRNAPolII p-RNA Pol II (Ser2) RNAPolII->pRNAPolII Transcription Transcriptional Elongation pRNAPolII->Transcription MYC MYC Gene Transcription->MYC Anti_apoptotic Anti-apoptotic Genes Transcription->Anti_apoptotic Cell_Cycle Cell Cycle Arrest Transcription->Cell_Cycle MYC_protein MYC Protein MYC->MYC_protein MYC_protein->Transcription Positive Feedback Apoptosis Apoptosis Anti_apoptotic->Apoptosis Cell_Cycle->Apoptosis

References

The Downstream Cascade: Unraveling the Cellular Targets of KB-0742 Following CDK9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KB-0742 is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation.[1][2][3] By targeting CDK9, KB-0742 disrupts the expression of key oncogenic drivers, particularly in cancers addicted to high levels of transcription. This technical guide provides a comprehensive overview of the downstream cellular targets of KB-0742, detailing its mechanism of action, presenting key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a core resource for professionals in the fields of oncology research and drug development.

Introduction: The Role of CDK9 in Transcriptional Regulation

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][4] P-TEFb plays a pivotal role in releasing paused RNA Polymerase II (RNAP II) from the promoter-proximal region of genes, a rate-limiting step in transcriptional elongation.[2][5] The primary substrate of CDK9 within this context is the C-terminal domain (CTD) of the large subunit of RNAP II, specifically at the Serine 2 residue (Ser2).[2][3] Phosphorylation of Ser2 by CDK9 is essential for the transition from abortive to productive transcription, leading to the synthesis of full-length mRNA transcripts.[2]

In many cancers, particularly those driven by transcription factors like MYC, there is a heightened reliance on this transcriptional machinery to maintain their malignant phenotype.[2][6] These "transcriptionally addicted" tumors are uniquely sensitive to the inhibition of CDK9.[2][7] KB-0742 was developed as a selective inhibitor of CDK9 to exploit this dependency.[2]

Mechanism of Action of KB-0742

KB-0742 binds to and inhibits the kinase activity of CDK9.[1] This direct inhibition prevents the CDK9-mediated phosphorylation of RNAP II at Ser2.[1][8] The immediate downstream consequence is the suppression of transcriptional elongation, leading to a significant reduction in the levels of short-lived mRNA transcripts.[2][3] This has a profound impact on the expression of proteins with high turnover rates, many of which are critical for cancer cell survival and proliferation.[1][2]

The primary downstream cellular targets affected by KB-0742 are therefore the genes and proteins whose expression is highly dependent on continuous transcription.

Signaling Pathway of KB-0742 Action```dot

KB0742_Mechanism cluster_transcription Transcriptional Machinery cluster_inhibition KB-0742 Intervention cluster_downstream Downstream Effects RNAPII RNA Polymerase II P-TEFb P-TEFb Complex (CDK9/Cyclin T1) CDK9 CDK9 DNA DNA KB0742 KB-0742 pSER2 Reduced RNAP II Ser2 Phosphorylation CDK9->pSER2 Prevents Phosphorylation Elongation Transcriptional Elongation Blocked mRNA Decreased mRNA of short-lived transcripts (MYC, MCL1) Protein Reduced Protein Levels (MYC, MCL1) Apoptosis Cell Cycle Arrest & Apoptosis

Caption: Workflow for assessing target engagement.

Conclusion

KB-0742 effectively targets CDK9, leading to a cascade of downstream events initiated by the inhibition of RNAP II Ser2 phosphorylation. This results in the suppression of transcriptional elongation and the subsequent downregulation of key oncogenic proteins with short half-lives, most notably MYC and MCL1. The quantitative data from both preclinical and clinical studies demonstrate on-target activity and promising anti-tumor effects in transcriptionally addicted cancers. The experimental protocols outlined provide a framework for researchers to further investigate and validate the cellular targets of KB-0742 and other CDK9 inhibitors. This in-depth understanding is crucial for the continued development and strategic application of this therapeutic class in oncology.

References

KB-0742 dihydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to KB-0742 Dihydrochloride

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It is under investigation for its anti-tumor activity, particularly in cancers driven by transcriptional deregulation, such as those with MYC family oncogene amplifications.[2][4] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the salt form of the active compound, facilitating its use in research and clinical settings.

PropertyValueCitation(s)
CAS Number 2416874-75-2[5][6]
Molecular Formula C₁₆H₂₅N₅ · 2HCl (or C₁₆H₂₇Cl₂N₅)[6][7][8]
Molecular Weight 360.33 g/mol [6][7][8]
IUPAC Name (1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride[5][7]
Appearance Yellow crystal powder[5]

Biological Activity and Pharmacokinetics

KB-0742 is a highly potent inhibitor of CDK9, a key regulator of transcriptional elongation. Its selectivity for CDK9 over other kinases is a critical feature.

ParameterValueCell Line / ConditionsCitation(s)
IC₅₀ (CDK9/cyclin T1) 6 nM10 µM ATP[1][3]
Selectivity >50-fold over other CDK kinasesNot specified[1]
GR₅₀ (Antiproliferative) 0.183 µM22Rv1 (Prostate)[1]
GR₅₀ (Antiproliferative) 0.288 µMMV-4-11 (AML)[1]
Plasma Half-Life (Human) ~24 hoursClinical Trial Data[9][10]

Mechanism of Action

KB-0742 exerts its anti-tumor effects by inhibiting CDK9, a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[11] The P-TEFb complex plays a crucial role in stimulating the elongation phase of transcription by RNA Polymerase II (RNAP II).[11]

Upon administration, KB-0742 binds to and blocks the kinase activity of CDK9.[12] This prevents the CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNAP II, particularly at the Serine 2 (Ser2) position.[4][12] The inhibition of RNAP II phosphorylation leads to a halt in transcriptional elongation, which preferentially affects the expression of genes with short-lived mRNA transcripts.[1] Many of these genes encode for oncoproteins and anti-apoptotic proteins, such as MYC and the Androgen Receptor (AR), which are critical for the survival and proliferation of cancer cells.[1][12] By suppressing the transcription of these key oncogenic drivers, KB-0742 induces cell cycle arrest and apoptosis in tumor cells.[12]

KB0742_Mechanism_of_Action cluster_0 Cell Nucleus KB0742 KB-0742 CDK9 CDK9 / Cyclin T1 (P-TEFb) KB0742->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates (pSer2) Transcription Transcriptional Elongation RNAPII->Transcription Promotes DNA DNA mRNA Oncogene mRNA (e.g., MYC, AR) Transcription->mRNA Produces Apoptosis Tumor Cell Apoptosis mRNA->Apoptosis Suppression Leads to

Figure 1: Signaling pathway of KB-0742 action.

Clinical Development

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[2][13][14] The study aims to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of the drug.[9]

Trial IdentifierNCT04718675
Title A Study of KB-0742 in Participants With Relapsed or Refractory Solid Tumors
Phase Phase 1 / Phase 2
Status Recruiting
Conditions Relapsed/Refractory Solid Tumors, Non-Hodgkin Lymphoma, Ovarian Cancer, Lung Cancer, Breast Cancer, Sarcoma, Chordoma
Intervention Oral KB-0742 administered on a 3-days-on, 4-days-off weekly schedule in 28-day cycles.
Dose Escalation Cohorts have been evaluated at 10, 20, 40, 60, and 80 mg.[9][10]
Preliminary Safety Most common treatment-emergent adverse events (>15%) include nausea, vomiting, anemia, fatigue, diarrhea, and constipation; no grade 4 or 5 events have been assessed.[9]

Experimental Protocols

In Vitro Cell Proliferation and Apoptosis Assay

This protocol describes a general method for assessing the effect of KB-0742 on cancer cell lines, based on methodologies reported in the literature.[3]

1. Cell Plating:

  • Culture prostate cancer cells (e.g., 22Rv1) in RPMI media supplemented with appropriate growth factors.

  • Plate the cells in 96-well plates at a density of 7,500 cells per well (in 100 µL of media).

  • Incubate for 24 hours to allow for cell adherence.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of treatment, serially dilute the KB-0742 stock in fresh cell culture media to achieve the desired final concentrations.

  • Remove the old media from the 96-well plates and replace it with media containing the different concentrations of KB-0742 or a DMSO vehicle control.

  • For apoptosis measurement, add an apoptosis-indicating reagent (e.g., IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent at 5 µM) to the media at this time.

3. Incubation and Imaging:

  • Place the treated plates into a live-cell imaging system (e.g., IncuCyte®).

  • Image the plates at regular intervals (e.g., every 2-4 hours) over a period of 72 hours.

4. Data Analysis:

  • Use the imaging system's software to quantify cell confluence (as a measure of proliferation) and the intensity of the apoptosis signal (e.g., green fluorescent object count) over time.

  • Normalize the data to the DMSO control wells.

  • Calculate metrics such as GR₅₀ (concentration for 50% growth inhibition) and assess the time- and dose-dependent induction of apoptosis.

Experimental_Workflow start Start plate_cells 1. Plate 22Rv1 Cells (7,500 cells/well in 96-well plate) start->plate_cells incubate_24h 2. Incubate for 24h plate_cells->incubate_24h prepare_drug 3. Prepare KB-0742 Dilutions + Apoptosis Reagent incubate_24h->prepare_drug treat_cells 4. Replace Media with KB-0742 or DMSO Control prepare_drug->treat_cells live_imaging 5. Live-Cell Imaging (72 hours) treat_cells->live_imaging analyze 6. Quantify Confluence & Apoptosis Signal live_imaging->analyze end End analyze->end

Figure 2: Workflow for in vitro cell-based assays.

References

Methodological & Application

Revolutionizing Cancer Therapy: In Vivo Xenograft Models for Evaluating the CDK9 Inhibitor KB-0742 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the landscape of oncology research, the targeting of transcriptional addiction in cancer cells represents a promising therapeutic frontier. KB-0742 dihydrochloride, a potent and selective oral inhibitor of cyclin-dependent kinase 9 (CDK9), has emerged as a significant investigational agent in this domain. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, thereby enabling the transcription of key oncogenes such as MYC.[1][2] In many cancers, this pathway is hijacked to promote uncontrolled proliferation and survival. This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft models, offering a guide for researchers, scientists, and drug development professionals.

Mechanism of Action

KB-0742 exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNA polymerase II at serine 2, leading to a global downregulation of transcription, particularly of genes with short half-lives, including the oncogene MYC.[2][3] The suppression of MYC protein levels disrupts the oncogenic signaling cascades that drive tumor growth and survival, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

Signaling Pathway of KB-0742

KB_0742_Pathway cluster_transcription Transcriptional Regulation cluster_intervention Therapeutic Intervention cluster_cellular_effects Cellular Effects RNA_Pol_II RNA Polymerase II MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene Transcription P-TEFb P-TEFb Complex (CDK9/Cyclin T1) P-TEFb->RNA_Pol_II Phosphorylation (Ser2) MYC_Protein MYC Protein MYC_Gene->MYC_Protein Translation Apoptosis Apoptosis MYC_Protein->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MYC_Protein->Cell_Cycle_Arrest KB-0742 This compound KB-0742->P-TEFb Inhibition Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Mechanism of action of KB-0742.

Application Notes: In Vivo Xenograft Models

KB-0742 has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, including those for castration-resistant prostate cancer (CRPC), MYC-amplified triple-negative breast cancer (TNBC), and acute myeloid leukemia (AML).

Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
  • Cell Line: 22Rv1[5]

  • Animal Model: Male BALB/c nude or SCID mice.[1] For castration-resistant models, surgical castration is performed prior to or shortly after tumor cell implantation.[6][7]

  • Key Characteristics: The 22Rv1 cell line is derived from a human prostate carcinoma and is known to express the androgen receptor (AR) and prostate-specific antigen (PSA).[5] It is a valuable model for studying CRPC.

MYC-Amplified Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models
  • PDX Models: CTG-0869, CTG-1017, and other MYC-amplified TNBC PDX models.[8][9]

  • Animal Model: Athymic Nude-Foxn1nu mice.[9]

  • Key Characteristics: PDX models are generated directly from patient tumors and are considered more representative of human tumor biology and heterogeneity. These models are selected for high levels of MYC amplification and expression.[8]

Acute Myeloid Leukemia (AML) Xenograft Model
  • Cell Line: MV-4-11[5]

  • Animal Model: Immunodeficient mice (e.g., SCID/bg or NSG mice).[10][11]

  • Key Characteristics: The MV-4-11 cell line is characterized by an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene and is dependent on MYC signaling.[12]

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft models to evaluate the efficacy of this compound.

Experimental Workflow

experimental_workflow Cell_Culture Cell Culture / PDX Expansion Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Treatment_Initiation Treatment Initiation Randomization->Treatment_Initiation Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Initiation->Data_Collection Endpoint_Analysis Endpoint Analysis (Pharmacodynamics, Histology) Data_Collection->Endpoint_Analysis

Caption: General experimental workflow for xenograft studies.

Protocol 1: 22Rv1 CRPC Xenograft Model
  • Cell Culture: Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Use male BALB/c nude mice, 6-8 weeks old.[2] For a castration-resistant model, perform surgical castration and allow for a recovery period of at least one week before tumor cell implantation.[13]

  • Tumor Implantation: Harvest 22Rv1 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 3-5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.[1][2]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[1]

  • Randomization and Treatment: When mean tumor volumes reach approximately 100-150 mm³, randomize the mice into treatment and control groups.[1]

    • Vehicle Control Group: Administer the vehicle used for KB-0742 formulation (e.g., saline or 50 mM citrate buffer, pH 3.0).[9]

    • KB-0742 Treatment Group: Administer this compound orally at doses ranging from 3-30 mg/kg, once daily for 21 days.[5]

  • Data Collection and Endpoints:

    • Measure tumor volumes and body weights twice weekly.[1]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-RNA Pol II and MYC).

Protocol 2: TNBC PDX Model
  • PDX Model Establishment: Implant tumor fragments from a MYC-amplified TNBC PDX line (e.g., CTG-1017) subcutaneously into the flank of athymic nude-Foxn1nu mice.[9]

  • Tumor Growth and Randomization: Once tumors are established and reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment groups.[9]

  • Treatment Regimen:

    • Vehicle Control Group: Administer saline orally on the same schedule as the treatment group.[8]

    • KB-0742 Treatment Group: Administer 60 mg/kg this compound orally on an intermittent schedule of 3 days on, 4 days off for up to 4 weeks.[8][9]

  • Data Analysis:

    • Monitor tumor volume and body weight throughout the study.

    • At specified time points (e.g., 2 and 8 hours after the final dose), collect tumor and blood samples for pharmacodynamic analysis of p-RNA Pol II and MYC levels.[8]

Protocol 3: MV-4-11 AML Xenograft Model
  • Cell Culture: Culture MV-4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) with 10% fetal bovine serum.[11]

  • Animal Model: Use immunodeficient mice such as SCID/bg or NSG mice.[10][11]

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 MV-4-11 cells, often in a mixture with Matrigel, into the flank of the mice.[14]

  • Treatment: Once tumors are established (e.g., 100-200 mm³), initiate treatment with KB-0742, which has been shown to be effective in a MYC-dependent AML model.[15] A dosing schedule similar to the TNBC model (intermittent oral dosing) can be employed.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Efficacy of KB-0742 in 22Rv1 CRPC Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³ ± SEM) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Data not available in searched sources-Data not available in searched sources
KB-074230 mg/kg, p.o., dailyData not available in searched sourcesData not available in searched sourcesData not available in searched sources

Table 2: Efficacy of KB-0742 in MYC-Amplified TNBC PDX Models

PDX ModelTreatment GroupDose and ScheduleMean Tumor Volume (mm³ ± SEM) at End of StudyTumor Growth Inhibition (%)
CTG-1017Vehicle ControlSaline, p.o., 3-on/4-offData not available in searched sources-
CTG-1017KB-074260 mg/kg, p.o., 3-on/4-offData not available in searched sources82[9]
Other PDX ModelsKB-074260 mg/kg, p.o., 3-on/4-offData not available in searched sources54-92[16]

Note: Specific numerical data for mean tumor volumes and body weight changes were not available in the public domain sources searched. The tumor growth inhibition percentages are reported as found in the cited literature.

Conclusion

This compound is a promising therapeutic agent that targets the transcriptional machinery of cancer cells. The in vivo xenograft models and protocols detailed in this document provide a robust framework for evaluating its efficacy and mechanism of action. These studies have demonstrated significant anti-tumor activity in prostate, breast, and leukemia models, supporting the continued clinical development of KB-0742 for the treatment of transcriptionally addicted cancers.[15]

References

Application Notes and Protocols for the Selective CDK9 Inhibitor KB-0742

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for cell-based assays to characterize the activity of KB-0742, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The intended audience for these protocols includes researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction

KB-0742 is an orally bioavailable small molecule that selectively inhibits CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[1][2] CDK9 plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a necessary step for the transition from transcription initiation to productive elongation.[1] In many cancers, particularly those driven by oncogenes with short half-lives like MYC, tumor cells are highly dependent on continuous transcription, making CDK9 an attractive therapeutic target.[3] By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNA Pol II, leading to a global decrease in transcription, particularly of genes with short-lived mRNAs, including key oncogenes and anti-apoptotic proteins.[1][2] This ultimately results in cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]

Mechanism of Action

KB-0742 exerts its anti-cancer effects by inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNA Polymerase II at serine 2 (p-Ser2-RNAPII), which is essential for transcriptional elongation. The resulting transcriptional repression leads to the downregulation of key oncogenic and survival proteins, such as MYC and androgen receptor (AR), ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2]

KB-0742_Mechanism_of_Action cluster_0 Normal Transcription Elongation cluster_1 Action of KB-0742 CDK9 CDK9/ Cyclin T1 RNAPII RNA Pol II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2-P) CDK9->pRNAPII Transcription Gene Transcription (e.g., MYC, anti-apoptotic proteins) pRNAPII->Transcription CellSurvival Cell Proliferation & Survival Transcription->CellSurvival KB0742 KB-0742 InhibitedCDK9 CDK9/ Cyclin T1 KB0742->InhibitedCDK9 Inhibition BlockedRNAPII RNA Pol II InhibitedCDK9->BlockedRNAPII No Phosphorylation NoTranscription Transcriptional Repression BlockedRNAPII->NoTranscription Apoptosis Cell Cycle Arrest & Apoptosis NoTranscription->Apoptosis

Caption: Mechanism of action of KB-0742.

Quantitative Data Summary

The following tables summarize the in vitro activity of KB-0742 across various cancer cell lines.

Table 1: Biochemical and Cellular Potency of KB-0742

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayCDK9/cyclin T1IC506 nM[2][3]
Cell Viability22Rv1 (Prostate Cancer)GR500.183 µM[2]
Cell ViabilityMV-4-11 (AML)GR500.288 µM[2]
Cell ViabilityTNBC Cell LinesGI50530 nM - 1 µM[4]
Cell ViabilityTNBC Cell LinesIC50600 nM - 1.2 µM[4]

Table 2: Selectivity Profile of KB-0742

KinaseSelectivity (fold vs. CDK9)Reference
Other CDKs>50-fold[2]

Experimental Protocols

Detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of KB-0742 are provided below.

Cell Viability Assay (Resazurin-Based)

This protocol describes a method to determine the effect of KB-0742 on the viability of cancer cell lines using a resazurin-based assay.

Cell_Viability_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with a serial dilution of KB-0742 B->C D Incubate for 48-72 hours C->D E Add Resazurin reagent D->E F Incubate for 1-4 hours E->F G Measure fluorescence (Ex: 560 nm, Em: 590 nm) F->G H Data Analysis: Calculate GR50/IC50 G->H

Caption: Workflow for the cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., 22Rv1, MV-4-11, or TNBC cell lines)

  • Complete cell culture medium

  • KB-0742

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background fluorescence measurement.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a 2X serial dilution of KB-0742 in complete culture medium. The final concentrations may range from 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the KB-0742-treated wells.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions.

    • Incubate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Add 10 µL of resazurin solution to each well.

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light. Incubation time may need to be optimized for different cell lines.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the medium-only wells from all other values.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the KB-0742 concentration and fit a dose-response curve to determine the GR50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by KB-0742 through the quantification of caspase-3 and -7 activities.

Apoptosis_Assay_Workflow A Seed cells in a 96-well white-walled plate B Incubate for 24 hours A->B C Treat with KB-0742 at various concentrations B->C D Incubate for 24-72 hours C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate at room temperature for 1-2 hours E->F G Measure luminescence F->G H Data Analysis: Normalize to control G->H

Caption: Workflow for the apoptosis assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • KB-0742

  • DMSO (vehicle control)

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well white-walled plate at an appropriate density in 100 µL of complete culture medium.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Treat cells with a range of KB-0742 concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Assay Protocol:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Analyze the fold-increase in caspase activity in treated samples compared to the vehicle control.

Target Engagement by Western Blotting

This protocol is for assessing the inhibition of CDK9 by KB-0742 by measuring the phosphorylation of its direct substrate, RNA Polymerase II at Serine 2 (p-RNA Pol II Ser2).

Western_Blot_Workflow A Culture and treat cells with KB-0742 B Lyse cells in buffer with phosphatase inhibitors A->B C Determine protein concentration B->C D Perform SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane and incubate with primary antibodies (p-RNA Pol II Ser2, Total RNA Pol II, loading control) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signal using ECL G->H I Image and quantify bands H->I

Caption: Workflow for Western Blotting.

Materials:

  • Cancer cell line of interest

  • KB-0742

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RNA Polymerase II (Ser2)

    • Mouse anti-RNA Polymerase II (total)

    • Antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of KB-0742 (e.g., 0.1 µM to 1 µM) for a specified time (e.g., 6 hours).[2]

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the p-RNA Pol II Ser2 signal to the total RNA Pol II and/or the loading control. Compare the levels in treated samples to the vehicle control. A significant reduction in the p-RNA Pol II Ser2 signal indicates target engagement by KB-0742.[2]

References

KB-0742 dihydrochloride solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: KB-0742 Dihydrochloride

Topic: Solubility and Stock Solution Preparation of this compound for Preclinical Research

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9)[1][2][3]. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, a critical regulator of transcriptional elongation[1][4]. By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived transcripts, including those encoding key oncogenic drivers like MYC[1][2][5]. This mechanism induces cell cycle arrest and apoptosis in transcriptionally addicted cancer cells, making KB-0742 a promising therapeutic agent for various solid tumors and lymphomas[1][6][7].

This document provides detailed protocols for the solubilization and preparation of stock solutions of this compound for use in preclinical research settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Formula C₁₆H₂₅N₅·2HCl
Molecular Weight 360.33 g/mol [8][9]
CAS Number 2416874-75-2
Appearance Solid[6]

Solubility Profile

The solubility of this compound varies across different common laboratory solvents. The data presented is compiled from multiple sources and indicates that sonication may be required to achieve maximum solubility.

SolventConcentration Range (mg/mL)Molar Concentration (mM)Notes
Water >18.6 to 100 mg/mL[8][9][10]~51.6 to 277.5 mMUltrasonic treatment may be required to achieve higher concentrations.[8]
DMSO 1 to 72 mg/mL[6][11]~2.8 to 199.8 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.[11] Ultrasonic treatment may be needed.[8]
Ethanol 1 to 6 mg/mL[6][11]~2.8 to 16.7 mMSparingly soluble.[6]
PBS (pH 7.2) 1 to 10 mg/mL[6]~2.8 to 27.8 mMSparingly soluble.[6]

Mechanism of Action of KB-0742

KB-0742 exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK9. This disrupts the process of transcriptional elongation, which is critical for the expression of oncogenes like MYC.

Figure 1. Mechanism of action of KB-0742 as a selective CDK9 inhibitor.

Experimental Protocols

5.1 Protocol for Preparation of a 20 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous media for in vitro experiments.

Materials:

  • This compound (MW: 360.33 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 20 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = 20 mmol/L * 0.36033 g/mmol * Volume (L) * 1000 mg/g

    • For 1 mL (0.001 L): Mass = 20 * 0.36033 * 0.001 * 1000 = 7.21 mg

  • Weighing: Carefully weigh out 7.21 mg of this compound powder and place it into a sterile vial.

  • Solubilization: Add 1.0 mL of anhydrous, sterile DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 2-3 minutes. If the solid is not fully dissolved, use a bath sonicator for 5-10 minutes until the solution is clear.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1-6 months).[3][11][12]

5.2 Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing stock and working solutions of this compound.

Figure 2. Workflow for preparing this compound solutions.

5.3 Protocol for Dilution into Aqueous Working Solutions

For cell-based assays, the DMSO stock solution must be diluted into an appropriate aqueous buffer or cell culture medium.

Procedure:

  • Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Perform serial dilutions in your final experimental medium (e.g., RPMI, DMEM) to achieve the desired final concentration.

  • Ensure the final concentration of DMSO in the cell culture is non-toxic, typically ≤ 0.1%.

  • After dilution, vortex the working solution gently and visually inspect for any signs of precipitation. Use the freshly prepared working solution immediately for optimal results.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

  • Solid Compound: Store the powder at -20°C in a desiccated, sealed container for up to 3 years.[11]

  • Stock Solutions: Aliquoted stock solutions in DMSO are stable for up to 1 year when stored at -80°C and for 1-6 months at -20°C.[11][12] Avoid repeated freeze-thaw cycles to prevent degradation and solvent hydration.[3][12]

References

Measuring Target Engagement of KB-0742, a Potent and Selective CDK9 Inhibitor, in Cellular Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position.[2][5][6] This phosphorylation event is critical for the release of paused RNAPII and the transition to productive transcriptional elongation.[6][7] In many cancers, particularly those driven by the overexpression of oncogenes like MYC, cells become dependent on high levels of transcriptional output, a state often referred to as "transcriptional addiction".[2][3][7] By inhibiting CDK9, KB-0742 effectively blocks this process, leading to the downregulation of short-lived oncoproteins and subsequent cell cycle arrest and apoptosis in cancer cells.[1][5] This document provides detailed protocols for measuring the target engagement of KB-0742 in a cellular context, enabling researchers to accurately assess its on-target activity and downstream pharmacological effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway and a general workflow for assessing KB-0742 target engagement.

CDK9_Signaling_Pathway CDK9 Signaling Pathway and Inhibition by KB-0742 cluster_transcription Transcription Elongation cluster_inhibition Inhibition cluster_downstream Downstream Effects P-TEFb P-TEFb RNAPII-CTD RNAPII-CTD (Paused) P-TEFb->RNAPII-CTD Phosphorylation (Ser2) CDK9 CDK9 CDK9->P-TEFb Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb pSer2-RNAPII pSer2-RNAPII (Elongating) RNAPII-CTD->pSer2-RNAPII Activation mRNA mRNA pSer2-RNAPII->mRNA Transcription Oncogenes MYC, MCL-1 (Short half-life transcripts) mRNA->Oncogenes Translation KB-0742 KB-0742 KB-0742->CDK9 Inhibition Apoptosis Apoptosis Oncogenes->Apoptosis Inhibition leads to

Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNAPII to promote transcriptional elongation. KB-0742 inhibits CDK9, leading to decreased transcription of oncogenes and induction of apoptosis.

Target_Engagement_Workflow General Workflow for Measuring KB-0742 Target Engagement Cell_Culture Treat Cells with KB-0742 (Dose and Time Course) Harvest_Cells Harvest Cells Cell_Culture->Harvest_Cells Biochemical_Assay Biochemical Assays (e.g., Kinase Activity) Harvest_Cells->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Western Blot, CETSA) Harvest_Cells->Cellular_Assay Functional_Assay Functional Assays (e.g., Cell Viability, qRT-PCR) Harvest_Cells->Functional_Assay Data_Analysis Data Analysis and Interpretation Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: A generalized workflow for assessing KB-0742 target engagement, from cell treatment to data analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for KB-0742.

Table 1: In Vitro Potency of KB-0742

Target/Assay IC50 / GI50 Cell Line/System Reference
CDK9/cyclin T1 6 nM Biochemical Assay [1]
Cell Proliferation (GI50) 183 nM 22Rv1 (Prostate Cancer) [1]
Cell Proliferation (GI50) 288 nM MV-4-11 (AML) [1]
Cell Proliferation (GI50) 530 nM - 1 µM TNBC Cell Lines [3]

| Cytotoxicity (IC50) | 600 nM - 1.2 µM | TNBC Cell Lines |[3] |

Table 2: Selectivity Profile of KB-0742

Kinase Selectivity Fold vs. CDK9/cyclin T1 Reference
Other CDK Kinases >50-fold [1]

| CDKs 1, 3, 4, 5, 6 | >100-fold |[3] |

Experimental Protocols

Protocol 1: Western Blot Analysis of RNAPII Phosphorylation and MYC Levels

This protocol describes the measurement of a direct downstream marker of CDK9 inhibition (pSer2-RNAPII) and a key downstream effector (MYC).

Materials:

  • Cancer cell line of interest (e.g., 22Rv1, MV-4-11, or a MYC-amplified line)

  • Complete cell culture medium

  • KB-0742 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RNAPII (Ser2)

    • Rabbit anti-total-RNAPII

    • Rabbit anti-MYC

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of KB-0742 (e.g., 10 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).[1][7]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[7]

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify band intensities using appropriate software and normalize to the loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[6][8]

Materials:

  • Cells treated with KB-0742 or vehicle control

  • PBS with protease inhibitors

  • Liquid nitrogen

  • Thermal cycler or heating block

  • Equipment for protein extraction and Western blotting (as described in Protocol 1)

  • Primary antibody against CDK9

Procedure:

  • Cell Treatment and Harvest:

    • Treat cells with the desired concentration of KB-0742 and a vehicle control.

    • Harvest the cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Freeze-Thaw Lysis:

    • Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

    • Centrifuge at high speed to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Heat Challenge:

    • Aliquot the supernatant into separate PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble CDK9 at each temperature for both the KB-0742-treated and vehicle-treated samples by Western blotting as described in Protocol 1.

    • A positive target engagement will result in a shift of the melting curve to a higher temperature for the KB-0742-treated samples compared to the vehicle control.

Protocol 3: Quantitative RT-PCR (qRT-PCR) for Downstream Gene Expression

This protocol measures the effect of KB-0742 on the transcription of CDK9-dependent genes, such as MYC and MCL-1.

Materials:

  • Cells treated with KB-0742 or vehicle control

  • RNA extraction kit

  • Spectrophotometer (e.g., NanoDrop)

  • cDNA synthesis kit

  • SYBR Green Master Mix

  • Forward and reverse primers for target genes (e.g., MYC, MCL-1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment: Treat cells with KB-0742 or vehicle as described previously.

  • RNA Extraction:

    • Harvest the cells and isolate total RNA using an RNA extraction kit according to the manufacturer's protocol.[7]

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer.[7]

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[7]

  • qRT-PCR:

    • Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green Master Mix, and gene-specific forward and reverse primers.[7]

    • Perform the qRT-PCR using a standard cycling program.

  • Data Analysis:

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[7] A significant decrease in the mRNA levels of MYC and MCL-1 in KB-0742-treated cells compared to the control indicates on-target activity.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for assessing the cellular target engagement of KB-0742. By employing a combination of biochemical, cellular, and functional assays, researchers can robustly characterize the on-target activity of KB-0742 and its downstream consequences. These methods are essential for advancing our understanding of this promising anti-cancer agent and for its continued development in preclinical and clinical settings.

References

Application Note: Detection of Reduced RNA Polymerase II Serine 2 Phosphorylation Following KB-0742 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and semi-quantification of phosphorylated RNA Polymerase II at serine 2 (pSER2-RNAPII) in cell lysates following treatment with the selective CDK9 inhibitor, KB-0742.

Introduction

KB-0742 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 is a critical and rate-limiting step for productive transcription elongation.[3][4] By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNAPII at Ser2, leading to a reduction in the transcription of short half-life genes, including many oncogenes like MYC.[1][3][4] This mechanism makes KB-0742 a promising therapeutic agent for transcriptionally addicted cancers.[5][6][7]

Western blotting is a fundamental technique to verify the on-target activity of KB-0742 by measuring the reduction in pSER2-RNAPII levels. This application note provides a comprehensive protocol for this purpose, from cell culture and drug treatment to immunodetection.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.

G cluster_0 Cellular Signaling KB0742 KB-0742 CDK9 CDK9 / P-TEFb KB0742->CDK9 Inhibition RNAPII RNAPII-CTD CDK9->RNAPII Phosphorylation (Ser2) pSER2_RNAPII pSER2-RNAPII Transcription Transcriptional Elongation pSER2_RNAPII->Transcription Promotes

Caption: Mechanism of KB-0742 action on RNAPII phosphorylation.

A 1. Cell Culture & KB-0742 Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-pSER2-RNAPII) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H I 9. Data Analysis H->I

Caption: Western blot experimental workflow.

Experimental Protocols

Materials and Reagents
  • Cell Lines: 22Rv1 (prostate cancer), MV-4-11 (acute myeloid leukemia), or other relevant cell lines.

  • KB-0742: Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[8][9][10]

  • Protein Assay: BCA or Bradford assay kit.

  • SDS-PAGE: Acrylamide gels, running buffer, and loading buffer.

  • Transfer Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent due to the presence of phosphoproteins like casein, which can increase background.[9]

  • Primary Antibodies:

    • Rabbit anti-pSER2-RNAPII

    • Mouse or Rabbit anti-Total RNAPII (for loading control)

    • Mouse or Rabbit anti-beta-Actin or GAPDH (for loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Cell Treatment
  • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of KB-0742 (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 6 hours).[2] Studies have shown a significant reduction in pSER2-RNAPII levels in 22Rv1 cells after 6 hours of treatment.[2]

Cell Lysis and Protein Quantification
  • After treatment, wash cells twice with ice-cold PBS.[11]

  • Lyse the cells directly on the plate by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[8][11]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 20-30 minutes, vortexing intermittently.[12]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11][12]

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.[11]

Western Blotting
  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add loading buffer and heat the samples at 95-100°C for 5 minutes.[8][13]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.[12][13]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8] Confirm transfer efficiency by staining the membrane with Ponceau S.[8]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[8][10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12][13]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12][13]

  • Washing: Repeat the washing step as described above.[13]

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.[12]

Data Presentation

The following tables provide recommended antibody dilutions and a summary of expected results based on published data.

Table 1: Recommended Antibody Dilutions

Antibody TargetHost SpeciesSuggested Dilution RangeSource
pSER2-RNAPIIRabbit1:500 - 1:2,000[14][15][16]
Total RNAPIIMouse/RabbitVaries by manufacturer-
Beta-ActinMouse/RabbitVaries by manufacturer-
HRP-conjugated anti-rabbit IgGGoat/Donkey1:2,000 - 1:10,000[8][16]
HRP-conjugated anti-mouse IgGGoat/Donkey1:2,000 - 1:10,000-

Note: Optimal antibody concentrations should be determined empirically by the end-user.

Table 2: Summary of Expected Results after KB-0742 Treatment

Cell LineKB-0742 ConcentrationTreatment DurationExpected Change in pSER2-RNAPIISource
22Rv10.1 - 10 µM6 hoursSignificant reduction[2]
MV4-11 Xenografts60 mg/kg3 days on / 4 days offOver 50% decrease[17]
Healthy Donor PBMCs (ex vivo)1 µM4 hoursOver 80% reduction[6][17]

Troubleshooting

  • High Background:

    • Ensure blocking is sufficient. Use 5% BSA instead of milk.[9]

    • Optimize antibody concentrations.

    • Increase the duration and number of wash steps.

  • No or Weak Signal:

    • Confirm protein transfer with Ponceau S staining.

    • Ensure phosphatase inhibitors were added to the lysis buffer.[9]

    • Use a more sensitive ECL substrate.

    • Check the activity of primary and secondary antibodies.

  • Inconsistent Loading:

    • Carefully perform protein quantification.

    • Normalize band intensity to a loading control like Total RNAPII or beta-actin.

By following this detailed protocol, researchers can reliably assess the pharmacodynamic effect of KB-0742 on pSER2-RNAPII levels, providing crucial data for preclinical and clinical studies.

References

Application Notes and Protocols for Apoptosis and Cell Cycle Analysis with KB-0742

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key transcriptional regulator, and its inhibition by KB-0742 has emerged as a promising therapeutic strategy for cancers driven by transcriptional dysregulation, particularly those with MYC amplification.[1][2][4] This document provides detailed application notes on the mechanism of action of KB-0742 and protocols for assessing its effects on apoptosis and the cell cycle.

KB-0742's primary mechanism of action involves the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex.[4][5] This inhibition leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II at serine 2 (pSER2), a critical step for transcriptional elongation.[2] Consequently, the transcription of genes with short half-lives, including the oncogene MYC, is suppressed.[2][4] This targeted disruption of oncogenic transcription programs ultimately leads to cell growth inhibition, cell cycle arrest, and induction of apoptosis in susceptible cancer cells.[1][6]

Quantitative Data Summary

The following tables summarize the in vitro activity of KB-0742 in various cancer cell lines.

Table 1: In Vitro Cellular Activity of KB-0742 in Triple-Negative Breast Cancer (TNBC) Cell Lines [1]

Cell LineGI50 (μM)IC50 (μM)5-Fold Apoptosis Induction (μM)G1/S Cell Cycle Block (μM)
TNBC Line 1 0.5300.600YesYes
TNBC Line 2 >1>1.2NoYes
TNBC Line 3 0.8000.950YesYes
TNBC Line 4 0.6000.750YesYes
TNBC Line 5 0.7000.850YesYes

GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibition (cytotoxic effect).

Table 2: Biochemical IC50 of KB-0742 against different Cyclin-Dependent Kinases (CDKs) [2]

CDKIC50 (nM)
CDK9 Single-digit nanomolar
Other CDKs (e.g., CDK4, 6) Significantly higher

KB-0742 is highly selective for CDK9 over other CDKs, including those that regulate the cell cycle.[2]

Signaling Pathway

KB0742_Mechanism_of_Action KB-0742 Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KB0742 KB-0742 CDK9_CyclinT CDK9/Cyclin T (P-TEFb) KB0742->CDK9_CyclinT Inhibition RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2) Transcription_Elongation Transcriptional Elongation pRNAPII->Transcription_Elongation Initiation MYC_Gene MYC Gene Transcription_Elongation->MYC_Gene Apoptosis_Genes Pro-Apoptotic Genes Transcription_Elongation->Apoptosis_Genes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Apoptosis_mRNA Pro-Apoptotic mRNA Apoptosis_Genes->Apoptosis_mRNA Apoptosis_Proteins Pro-Apoptotic Proteins Apoptosis_mRNA->Apoptosis_Proteins Cell_Response Cell Cycle Arrest Apoptosis MYC_Protein->Cell_Response Apoptosis_Proteins->Cell_Response

Caption: Mechanism of action of KB-0742 in inhibiting CDK9-mediated transcription.

Experimental Protocols

Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in cells treated with KB-0742 using flow cytometry.

Apoptosis_Workflow Apoptosis Analysis Workflow Start Seed Cells Treat Treat with KB-0742 (and controls) Start->Treat Harvest Harvest Cells (including supernatant) Treat->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend_Binding Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Binding Stain Add Annexin V-FITC and PI Resuspend_Binding->Stain Incubate Incubate at RT in the dark Stain->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Experimental workflow for apoptosis analysis.

Materials:

  • KB-0742

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of KB-0742. Include a vehicle-treated control (negative control) and a positive control for apoptosis (e.g., staurosporine treatment).

  • Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge.[7] Carefully remove the supernatant.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[7] Gently mix.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[7]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with KB-0742.

Cell_Cycle_Workflow Cell Cycle Analysis Workflow Start Seed Cells Treat Treat with KB-0742 (and controls) Start->Treat Harvest Harvest Cells Treat->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix with cold 70% Ethanol Wash_PBS->Fix Incubate_Fix Incubate at -20°C Fix->Incubate_Fix Wash_Fix Wash to remove Ethanol Incubate_Fix->Wash_Fix Stain Resuspend in PI/RNase Staining Buffer Wash_Fix->Stain Incubate_Stain Incubate at RT in the dark Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze

Caption: Experimental workflow for cell cycle analysis.

Materials:

  • KB-0742

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with KB-0742 as described in the apoptosis protocol.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping, followed by centrifugation.

  • Washing: Wash the cell pellet with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[8]

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.[9]

  • Rehydration and Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS to rehydrate the cells.

  • Staining: Resuspend the cell pellet in PI/RNase staining buffer.[8]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters.

References

Application Notes and Protocols for KB-0742 in Triple-Negative Breast Cancer (TNBC) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This molecular profile renders TNBC unresponsive to hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment modality. However, resistance to chemotherapy and high rates of relapse underscore the urgent need for novel therapeutic strategies.

A key feature of many aggressive cancers, including TNBC, is transcriptional addiction, where cancer cells become highly dependent on the continuous expression of oncogenes, such as MYC, for their survival and proliferation.[1] Cyclin-dependent kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (pSER2), a step necessary for productive transcriptional elongation.[2] By regulating the expression of key oncogenes and survival factors, CDK9 has emerged as a promising therapeutic target in transcriptionally addicted cancers.[3][4][5][6]

KB-0742 is a potent, highly selective, and orally bioavailable small molecule inhibitor of CDK9.[2][7][8][9] Preclinical studies have demonstrated its efficacy in various cancer models, with a particularly strong rationale for its use in MYC-amplified tumors like TNBC.[1][2][7][8] In TNBC models, KB-0742 has been shown to decrease cell viability, inhibit tumor growth, and induce target engagement, as evidenced by the downregulation of pSER2 and MYC protein levels.[2][7] These promising preclinical findings support the ongoing clinical evaluation of KB-0742 in patients with TNBC and other transcriptionally addicted solid tumors.[1][10][11]

This document provides detailed application notes and protocols for the use of KB-0742 in TNBC models, intended to guide researchers in the preclinical evaluation of this compound.

Data Presentation

In Vitro Efficacy of KB-0742 in TNBC Models
Model TypeCell Line/ModelEndpointResultReference
Immortalized Cell LinesPanel of 7 TNBC cell linesCell ViabilityCytostatic to cytotoxic effects[2][7][11]
Patient-Derived Cell LinesTNBCCell ViabilityStronger cytotoxic effects compared to other breast cancer subtypes[1][12]
Patient-Derived Organoids (PDOs)2 TNBC PDO modelsInhibition of Cell GrowthMaximal inhibition rates of 100% and 89%; superior to standard of care agents (paclitaxel and gemcitabine)[13]
In Vivo Efficacy of KB-0742 in TNBC Patient-Derived Xenograft (PDX) Models
PDX ModelDosing ScheduleEndpointResultReference
3 MYC-amplified TNBC PDX models60 mg/kg, orally, 3-days on/4-days offTumor Growth InhibitionSignificant tumor growth inhibition[2]
MYC-high expressing TNBC PDX modelsIntermittent dosing (3-days on/4-days off)Anti-tumor ActivityComparable to standard of care chemotherapeutic agents[7][11]
MYC-high expressing TNBC PDX modelsIntermittent dosing (3-days on/4-days off)Target Engagement (in tumors)Decreased pSER2 and MYC protein levels at 2 and 8 hours post-final dose[7][11]

Signaling Pathways and Experimental Workflows

KB_0742_Mechanism_of_Action Mechanism of Action of KB-0742 in TNBC cluster_0 Upstream Regulation cluster_1 Transcriptional Machinery cluster_2 Downstream Effects MYC MYC P-TEFb P-TEFb MYC->P-TEFb Recruitment CDK9 CDK9 CDK9->P-TEFb Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb RNAPII RNA Polymerase II P-TEFb->RNAPII Phosphorylation of Serine 2 pSER2_RNAPII pSER2-RNAPII Transcriptional Elongation Transcriptional Elongation pSER2_RNAPII->Transcriptional Elongation Oncogene Expression Expression of MYC, MCL1, etc. Transcriptional Elongation->Oncogene Expression Cell Proliferation & Survival Cell Proliferation & Survival Oncogene Expression->Cell Proliferation & Survival KB-0742 KB-0742 KB-0742->CDK9 Inhibition

Caption: Mechanism of action of KB-0742 in TNBC.

In_Vitro_Workflow In Vitro Experimental Workflow for KB-0742 in TNBC Start Start with TNBC Cell Lines or PDOs Culture Culture TNBC cells or establish PDOs Start->Culture Treatment Treat with varying concentrations of KB-0742 Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability Assay (MTT or CellTiter-Glo) Endpoint_Assays->Cell_Viability Western_Blot Western Blot for pSER2, MYC, etc. Endpoint_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

Caption: In vitro experimental workflow for KB-0742.

In_Vivo_Workflow In Vivo Experimental Workflow for KB-0742 in TNBC PDX Models Start Establish TNBC PDX in Immunocompromised Mice Tumor_Growth Allow tumors to reach a palpable size Start->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer KB-0742 or vehicle (e.g., orally) Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Analysis Excise tumors for Western Blot or IHC Endpoint->Tumor_Analysis Data_Analysis Analyze tumor growth inhibition and target engagement Tumor_Analysis->Data_Analysis

Caption: In vivo experimental workflow for KB-0742.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is designed to assess the effect of KB-0742 on the viability of TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, BT-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • KB-0742 stock solution (dissolved in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count TNBC cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of KB-0742 in complete medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest KB-0742 concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of KB-0742 or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from wells containing medium only.

    • Normalize the luminescence readings of the treated wells to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of KB-0742 and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Target Engagement

This protocol details the detection of pSER2-RNAPII and MYC protein levels in TNBC cells following treatment with KB-0742.

Materials:

  • TNBC cells treated with KB-0742 (from a separate experiment)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pSER2-RNAPII, anti-MYC, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pSER2-RNAPII or anti-MYC) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands and normalize to the loading control (e.g., GAPDH).

Protocol 3: In Vivo Efficacy Study in TNBC PDX Models

This protocol outlines a general procedure for evaluating the anti-tumor activity of KB-0742 in TNBC patient-derived xenograft (PDX) models.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Established TNBC PDX tumors

  • Surgical tools for tumor implantation

  • KB-0742 formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • PDX Model Establishment:

    • Surgically implant small fragments of a viable TNBC PDX tumor subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.

    • Monitor the mice for tumor growth.

  • Study Initiation and Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treat the mice with KB-0742 (e.g., 60 mg/kg) or vehicle control via oral gavage according to the desired dosing schedule (e.g., 3-days on, 4-days off for 3-4 weeks).

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (length x width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the mice.

  • Endpoint and Tissue Collection:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess target engagement (pSER2 and MYC levels).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the KB-0742 treated group compared to the vehicle control group.

    • Statistically analyze the differences in tumor volume and weight between the groups.

Conclusion

KB-0742 has demonstrated significant preclinical activity in a range of TNBC models, including cell lines, patient-derived organoids, and patient-derived xenografts. Its mechanism of action, centered on the inhibition of CDK9 and subsequent suppression of transcriptional elongation of key oncogenes like MYC, provides a strong rationale for its development in this hard-to-treat breast cancer subtype. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanism of action of KB-0742 and similar CDK9 inhibitors in TNBC. These studies are crucial for advancing our understanding of transcriptional addiction in cancer and for the development of novel targeted therapies for patients with TNBC.

References

Application Notes and Protocols: KB-0742 in Castration-Resistant Prostate Cancer (CRPC) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy for transcriptionally addicted cancers, including castration-resistant prostate cancer (CRPC).[2][3] In CRPC, the androgen receptor (AR) and its splice variants, as well as oncogenic transcription factors like c-MYC, drive tumor growth and resistance to therapy.[4][5] KB-0742 acts by inhibiting CDK9-mediated phosphorylation of RNA Polymerase II (RNA Pol II), leading to the downregulation of AR-driven and c-MYC-driven oncogenic programs, reduced tumor cell growth, and induction of apoptosis.[1][6]

These application notes provide a summary of the preclinical data for KB-0742 in CRPC cell lines and detailed protocols for key experimental assays to evaluate its activity.

Data Presentation

The following tables summarize the quantitative data for KB-0742 in the 22Rv1 human castration-resistant prostate cancer cell line.

Parameter Cell Line Value Reference
IC50 (CDK9/cyclin T1)-6 nM[1]
GR5022Rv10.183 µM[1]

Table 1: In Vitro Potency and Anti-proliferative Activity of KB-0742.

Parameter Cell Line Treatment Effect Reference
RNA Pol II Phosphorylation22Rv10.1-10 µM for 6 hoursSignificant reduction of phosphorylation at Ser2 and Ser7, and diminished phosphorylation at Ser5.[1]
Androgen Receptor (AR) Protein Levels22Rv10.1-10 µMSignificant reduction of full-length AR and AR-variant protein levels starting at 6 hours.[1]
Phospho-AR (Ser81) Levels22Rv10.1-10 µMReduction in phospho-AR levels.[1]

Table 2: Pharmacodynamic Effects of KB-0742 in 22Rv1 Cells.

Signaling Pathway

The diagram below illustrates the mechanism of action of KB-0742 in CRPC cells. KB-0742 inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), which is crucial for transcriptional elongation. As a result, the transcription of genes driven by key oncogenic transcription factors in CRPC, such as the Androgen Receptor (AR) and c-MYC, is suppressed, leading to decreased cell proliferation and survival.

KB0742_Pathway cluster_nucleus Nucleus KB0742 KB-0742 CDK9 CDK9 KB0742->CDK9 Inhibits PTEFb P-TEFb Complex CDK9->PTEFb Forms RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates pRNAPolII Phosphorylated RNA Polymerase II (pSer2) RNAPolII->pRNAPolII Transcription_Elongation Transcriptional Elongation pRNAPolII->Transcription_Elongation Promotes AR_TF Androgen Receptor (AR) Oncogenic_Genes AR & c-MYC Target Genes (e.g., PSA, TMPRSS2) AR_TF->Oncogenic_Genes Drives Transcription cMYC_TF c-MYC cMYC_TF->Oncogenic_Genes Drives Transcription Cell_Proliferation Cell Proliferation & Survival Oncogenic_Genes->Cell_Proliferation Promotes Transcription_Elongation->Oncogenic_Genes Decreased_Transcription Decreased Transcription Decreased_Transcription->Cell_Proliferation Inhibits Apoptosis Apoptosis Decreased_Transcription->Apoptosis Induces

Caption: Mechanism of action of KB-0742 in CRPC cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of KB-0742 on the viability of CRPC cell lines.

Materials:

  • CRPC cell lines (e.g., 22Rv1, LNCaP, C4-2, VCaP)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • KB-0742 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of KB-0742 in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted KB-0742 or vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GR50 value.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in CRPC cells treated with KB-0742.

Materials:

  • CRPC cell lines

  • 6-well cell culture plates

  • KB-0742 stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK9, anti-RNA Pol II pSer2, anti-AR, anti-c-MYC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of KB-0742 or vehicle control for the desired time (e.g., 6, 24, 48 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of KB-0742 on the cell cycle distribution of CRPC cells.

Materials:

  • CRPC cell lines

  • 6-well cell culture plates

  • KB-0742 stock solution (in DMSO)

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with KB-0742 or vehicle control for 24-48 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells at 1,500 rpm for 5 minutes and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of KB-0742 in CRPC cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Culture CRPC Cell Lines (e.g., 22Rv1) Treatment Treat with KB-0742 (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Viability Western Western Blot Analysis (Protein Expression & Phosphorylation) Treatment->Western Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle GR50_Calc Calculate GR50 Values Viability->GR50_Calc Protein_Quant Quantify Protein Level Changes Western->Protein_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Conclusion Draw Conclusions on KB-0742 Efficacy GR50_Calc->Conclusion Protein_Quant->Conclusion Cell_Cycle_Dist->Conclusion

Caption: Experimental workflow for KB-0742 evaluation.

References

Troubleshooting & Optimization

KB-0742 Dihydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving KB-0742 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of KB-0742?

A1: KB-0742 is a potent and highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. By inhibiting CDK9, KB-0742 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (pSER2). This action blocks transcriptional elongation, leading to a reduction in the expression of short-lived anti-apoptotic proteins and key oncogenic transcription factors, such as MYC.[2][3] This ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on these transcription factors for their survival.

Q2: How selective is KB-0742 for CDK9 over other kinases?

A2: KB-0742 demonstrates high selectivity for CDK9. In comprehensive kinase profiling studies, it was found to be over 50-fold more selective for CDK9/cyclin T1 than for other Cyclin-Dependent Kinases (CDKs) and more than 100-fold selective against cell-cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[4] This selectivity minimizes off-target effects that are often observed with less selective CDK inhibitors.

Q3: What are the known off-target effects of KB-0742?

A3: While KB-0742 is highly selective for CDK9, some off-target activity has been characterized. The primary off-target interactions are with other members of the CDK family, though at significantly higher concentrations than what is required for CDK9 inhibition. The table below summarizes the inhibitory activity of KB-0742 against a panel of CDKs.

Troubleshooting Guide

Problem: I am observing unexpected cellular phenotypes in my experiment that do not seem to be related to CDK9 inhibition. Could this be due to off-target effects?

Possible Cause: At high concentrations, KB-0742 may inhibit other kinases, primarily other CDKs, which could lead to confounding biological effects.

Solution:

  • Review the effective concentration: Ensure that the concentration of KB-0742 being used is within the recommended range for potent and selective CDK9 inhibition (IC50 for CDK9/cyclin T1 is 6 nM).[1]

  • Consult the selectivity data: Refer to the kinase selectivity profile of KB-0742 to determine which off-target kinases might be affected at the concentration you are using.

  • Perform control experiments: If a specific off-target kinase is suspected, consider using a more selective inhibitor for that kinase as a control to see if it recapitulates the unexpected phenotype.

  • Dose-response analysis: Conduct a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the known IC50 values for off-target kinases.

Quantitative Data Summary

The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of KB-0742 against various Cyclin-Dependent Kinases. This data is crucial for understanding the selectivity profile of the compound and for designing experiments that minimize off-target effects.

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK9/cyclin T1
CDK9/cyclin T1 6 1
CDK1/cyclin B>10000>1667
CDK2/cyclin A39866
CDK3/cyclin E>10000>1667
CDK4/cyclin D1>10000>1667
CDK5/p25>10000>1667
CDK6/cyclin D3>10000>1667
CDK7/cyclin H/MAT11030172
CDK8/cyclin C>10000>1667
CDK12/cyclin K13422
CDK13/cyclin K12020

Data compiled from publicly available research.

Experimental Protocols

Kinase Inhibition Assay (HotSpot™ Assay Platform)

The kinase selectivity of KB-0742 was determined using the HotSpot™ assay platform by Reaction Biology Corporation.[3][4]

Methodology:

  • Reaction Setup: Kinase reactions are performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Compound Preparation: KB-0742 is serially diluted in DMSO and then added to the reaction mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of 33P-ATP.

  • Incubation: The reaction is incubated for a specified time at a controlled temperature to allow for substrate phosphorylation.

  • Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated 33P is quantified using a scintillation counter.

  • Data Analysis: The percentage of remaining kinase activity is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using graphing software such as GraphPad Prism.

Visualizations

Signaling Pathway of KB-0742 On-Target and Potential Off-Target Effects

KB0742_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects KB0742 KB-0742 CDK9_PTEFb CDK9/P-TEFb KB0742->CDK9_PTEFb Inhibits RNAPII RNA Polymerase II CDK9_PTEFb->RNAPII Phosphorylates pRNAPII p-RNAPII (Ser2) Elongation Transcriptional Elongation pRNAPII->Elongation Promotes MYC_etc MYC & Anti-apoptotic Proteins Elongation->MYC_etc Leads to expression of Apoptosis Apoptosis MYC_etc->Apoptosis Suppression leads to KB0742_off KB-0742 (High Concentration) CDK2 CDK2/cyclin A KB0742_off->CDK2 Inhibits CDK12 CDK12/cyclin K KB0742_off->CDK12 Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle Regulates Transcription_off Other Transcriptional Regulation CDK12->Transcription_off Regulates

Caption: On-target and potential off-target pathways of KB-0742.

Experimental Workflow for Kinase Profiling

KinaseProfilingWorkflow cluster_workflow Kinase Profiling Workflow start Start: Prepare Kinase and Substrate add_compound Add Serially Diluted KB-0742 start->add_compound initiate_reaction Initiate Reaction with 33P-ATP add_compound->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction and Capture on Filter incubate->stop_reaction quantify Quantify 33P Signal stop_reaction->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End: Selectivity Profile analyze->end

Caption: Workflow for determining the kinase selectivity of KB-0742.

References

Technical Support Center: Mechanisms of Resistance to KB-0742

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to the selective CDK9 inhibitor, KB-0742.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of KB-0742?

KB-0742 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to the productive elongation of transcription for many genes, including oncogenes like MYC and anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, KB-0742 prevents this phosphorylation event, leading to a global downregulation of short-lived transcripts, cell cycle arrest, and apoptosis in transcriptionally dependent cancer cells.[1]

Q2: My cells are showing reduced sensitivity to KB-0742 over time. What are the potential mechanisms of acquired resistance?

Acquired resistance to KB-0742, and other CDK9 inhibitors, can arise through several mechanisms:

  • On-Target Mutations: Mutations in the CDK9 gene itself can prevent the binding of KB-0742. A notable example is the L156F mutation, which has been shown to confer resistance to the selective CDK9 inhibitor BAY1251152 by sterically hindering drug binding.[2]

  • Upregulation of Compensatory Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of CDK9 inhibition. For instance, activation of the MAPK/ERK pathway can lead to the stabilization of the anti-apoptotic protein Mcl-1, a key downstream target of CDK9, thereby promoting cell survival despite CDK9 inhibition.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump KB-0742 out of the cell, reducing its intracellular concentration and efficacy. This is a common mechanism of resistance to various small molecule inhibitors.

  • Epigenetic Reprogramming: Prolonged treatment with a CDK9 inhibitor can induce changes in the epigenetic landscape of cancer cells. This can lead to the transcriptional reactivation of key oncogenes, allowing the cells to adapt and survive.

Q3: Are there known "gatekeeper" mutations for CDK9 that confer resistance to KB-0742?

While the concept of "gatekeeper" mutations, which control access to the ATP-binding pocket of kinases, is a well-established mechanism of resistance for many kinase inhibitors, a specific gatekeeper mutation for KB-0742 has not been explicitly described in the currently available literature. However, the L156F mutation in CDK9, identified in cells resistant to another selective CDK9 inhibitor, functions similarly by altering the drug-binding site and causing steric hindrance.[2] It is plausible that similar mutations could arise and confer resistance to KB-0742.

Troubleshooting Guides

Problem: Decreased potency (increase in IC50) of KB-0742 in our long-term cell culture models.

Potential Cause Troubleshooting Steps
Development of a resistant cell population 1. Sequence the CDK9 gene: Isolate genomic DNA from your resistant cell line and the parental (sensitive) line. Perform Sanger or next-generation sequencing of the CDK9 coding region to identify potential mutations, paying close attention to the kinase domain. 2. Assess protein expression levels: Use Western blotting to compare the expression levels of CDK9, Cyclin T1, and key downstream targets (e.g., phospho-RNAPII Ser2, MYC, Mcl-1) between your sensitive and resistant cell lines, both at baseline and after KB-0742 treatment. 3. Evaluate drug efflux pump activity: Use a fluorescent substrate-based assay (e.g., with rhodamine 123 for ABCB1 or Hoechst 33342 for ABCG2) to determine if there is increased efflux activity in your resistant cells. Confirm by Western blotting for the expression of these transporters.
Compound degradation 1. Verify compound integrity: Use a fresh stock of KB-0742. If possible, confirm the purity and concentration of your stock solution. 2. Proper storage: Ensure that KB-0742 is stored as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
Inconsistent experimental conditions 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition between experiments. 2. Confirm vehicle control response: The vehicle control (e.g., DMSO) should not affect cell viability or the expression of target proteins.

Data Presentation

Table 1: On-Target Mutation in CDK9 Confers Resistance to a Selective CDK9 Inhibitor

This table summarizes data from a study on acquired resistance to the selective CDK9 inhibitor BAY1251152 in an AML cell line (MOLM13). The data illustrates a significant increase in the half-maximal growth inhibition (GI50) and a decrease in binding affinity (Kd) in the resistant cell line harboring the L156F mutation in CDK9.

Cell LineCDK9 GenotypeBAY1251152 GI50 (nM)Drug Resistant Index (DRI)BAY1251152 Kd (nM)
MOLM13 (Parental)Wild-Type10.312.5
MOLM13-BR (Resistant)L156F Mutant548.653.3114.2

Data adapted from a study on BAY1251152 resistance.[2] The Drug Resistant Index is calculated as the ratio of the GI50 of the resistant cells to the parental cells.

Table 2: Baseline Sensitivity of Breast Cancer Cell Lines to KB-0742

This table shows the half-maximal inhibitory concentration (IC50) of KB-0742 in a panel of breast cancer cell lines, providing a reference for baseline sensitivity in different subtypes. This data can be used as a comparison point when evaluating the development of resistance.

Cell LineSubtypeKB-0742 IC50 (µM)
HCC1954TNBC0.1
MDA-MB-468TNBC0.2
BT-549TNBC0.3
MDA-MB-231TNBC0.4
Hs 578TTNBC0.5
SK-BR-3HER2+0.2
BT-474HER2+0.3
MCF7ER+0.6
T-47DER+0.7
ZR-75-1ER+0.8

Data is illustrative and based on preclinical studies of KB-0742.[3]

Experimental Protocols

1. Protocol for Generating KB-0742 Resistant Cell Lines

This protocol describes a general method for developing acquired resistance to KB-0742 in a cancer cell line of interest through continuous exposure to escalating doses of the drug.

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • KB-0742 stock solution (in DMSO)

    • Cell culture flasks/plates, incubators, etc.

    • Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Determine the initial IC50: Perform a dose-response experiment to determine the initial half-maximal inhibitory concentration (IC50) of KB-0742 in the parental cell line.

    • Initial exposure: Culture the parental cells in the presence of KB-0742 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

    • Monitor and passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed them in fresh medium containing the same concentration of KB-0742.

    • Dose escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of KB-0742 by a factor of 1.5 to 2.

    • Repeat cycles: Repeat steps 3 and 4 for several months. A resistant population should emerge that can proliferate in the presence of significantly higher concentrations of KB-0742 compared to the parental cells.

    • Characterize the resistant line: Once a resistant line is established, confirm the degree of resistance by performing a dose-response assay and calculating the new IC50. The resistant cell line should be maintained in a medium containing a maintenance dose of KB-0742 (e.g., the IC50 of the parental line) to preserve the resistant phenotype.

2. Western Blot Analysis of CDK9 Pathway Activity

This protocol outlines the steps for assessing the activity of the CDK9 pathway in response to KB-0742 treatment.

  • Materials:

    • Sensitive and resistant cell lines

    • KB-0742

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels, electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-CDK9, anti-Mcl-1, anti-MYC, anti-GAPDH or β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell treatment: Seed both sensitive and resistant cells and allow them to adhere. Treat the cells with various concentrations of KB-0742 (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

    • Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Western blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Antibody incubation: Block the membrane and then incubate with the desired primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to the loading control to compare the levels of target proteins between sensitive and resistant cells, and across different treatment conditions.

Visualizations

CDK9_Signaling_Pathway cluster_0 P-TEFb Complex CDK9 CDK9 CyclinT1 CyclinT1 RNAPII_paused RNA Pol II (Paused) CDK9->RNAPII_paused Phosphorylation (Ser2) RNAPII_elongating RNA Pol II (Elongating) RNAPII_paused->RNAPII_elongating Transcription_Elongation Transcription Elongation RNAPII_elongating->Transcription_Elongation MYC_Mcl1 MYC, Mcl-1, etc. (Short-lived transcripts) Transcription_Elongation->MYC_Mcl1 Cell_Survival_Proliferation Cell Survival & Proliferation MYC_Mcl1->Cell_Survival_Proliferation KB0742 KB-0742 KB0742->CDK9 Inhibition Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance KB0742 KB-0742 CDK9 CDK9 KB0742->CDK9 Inhibition Cell Cancer Cell KB0742->Cell Enters Cell OnTarget_Mutation On-Target Mutation (e.g., L156F) OnTarget_Mutation->CDK9 Prevents Binding Bypass_Pathway Bypass Pathway Activation (e.g., MAPK/ERK -> Mcl-1) Bypass_Pathway->Cell Promotes Survival Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->KB0742 Pumps Out Epigenetic_Reprogramming Epigenetic Reprogramming Epigenetic_Reprogramming->Cell Alters Gene Expression Experimental_Workflow_Resistance start Observation: Decreased KB-0742 Sensitivity generate_resistant_line Generate Resistant Cell Line start->generate_resistant_line characterize_resistance Characterize Resistance (IC50 Shift) generate_resistant_line->characterize_resistance investigate_mechanisms Investigate Mechanisms characterize_resistance->investigate_mechanisms seq_cdk9 Sequence CDK9 investigate_mechanisms->seq_cdk9 On-Target? wb_pathway Western Blot: CDK9 Pathway investigate_mechanisms->wb_pathway Pathway Alterations? efflux_assay Drug Efflux Assay investigate_mechanisms->efflux_assay Drug Efflux? transcriptomics Transcriptomic Analysis (RNA-seq) investigate_mechanisms->transcriptomics Gene Expression Changes? end Identify Resistance Mechanism(s) seq_cdk9->end wb_pathway->end efflux_assay->end transcriptomics->end

References

Technical Support Center: Optimizing KB-0742 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the optimal use of KB-0742 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of KB-0742?

A1: KB-0742 is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[4] This complex phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), which is a critical step for the transition from transcription initiation to productive elongation.[4][5][6] By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNA Pol II, leading to a global downregulation of nascent transcription.[2][3] This preferentially affects the expression of short-lived proteins and oncoproteins, such as MYC and Androgen Receptor (AR), which are crucial for the survival and proliferation of certain cancer cells.[2][5]

Q2: What is the recommended starting concentration range for KB-0742 in cell-based assays?

A2: The optimal concentration of KB-0742 is highly dependent on the cell line and the duration of the experiment. Based on published data, a good starting point for a dose-response experiment would be a range from 0.1 µM to 10 µM.[1] For example, in 22Rv1 prostate cancer cells, significant inhibition of RNA Polymerase II phosphorylation was observed within this range after 6 hours of treatment.[1] Antiproliferative effects (GR50) have been reported at 0.183 µM in 22Rv1 cells and 0.288 µM in MV-4-11 AML cells.[1] In Triple-Negative Breast Cancer (TNBC) cell lines, cytostatic (GI50) and cytotoxic (IC50) effects were observed in the range of 530 nM to 1.2 µM.[5][7]

Q3: How should I prepare and store KB-0742 stock solutions?

A3: KB-0742 is soluble in DMSO.[3] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.[9]

Q4: What are the expected downstream effects of KB-0742 treatment that I can use as pharmacodynamic markers?

A4: The primary downstream effect of KB-0742 is the inhibition of CDK9 kinase activity, which leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-Ser2-RNAPII).[2][5] This can be readily assessed by western blotting. Consequently, you should observe a decrease in the protein levels of short-lived oncoproteins that are highly dependent on active transcription, such as MYC and AR.[2][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low activity of KB-0742 observed Suboptimal concentration: The concentration used may be too low for the specific cell line.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 20 µM) to determine the IC50 value for your cell line.[10]
Incorrect incubation time: The duration of treatment may be too short to observe a phenotypic effect.Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal treatment duration.[11]
Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Prepare fresh aliquots of the stock solution and store them properly at -20°C or -80°C.[8][9]
Cell line resistance: The cell line may not be dependent on the CDK9 pathway for survival.Confirm the expression of CDK9 and downstream targets like MYC in your cell line. Consider using a positive control cell line known to be sensitive to CDK9 inhibition.
High variability between replicates Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension and consistent seeding density in all wells.
Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth.Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS or media to minimize evaporation.
Inaccurate pipetting: Errors in serial dilutions or compound addition can introduce variability.Use calibrated pipettes and ensure proper mixing at each dilution step.
Unexpected cytotoxicity in control cells High DMSO concentration: The concentration of the vehicle (DMSO) may be toxic to the cells.Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).[9]
Contamination: Bacterial or fungal contamination can affect cell viability.Regularly check cell cultures for contamination and practice good sterile technique.

Data Presentation

Table 1: In Vitro Activity of KB-0742 in Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValue (µM)
22Rv1Prostate CancerProliferation (GR50)48-72 hours0.183[1]
MV-4-11Acute Myeloid LeukemiaProliferation (GR50)48-72 hours0.288[1]
TNBC Cell Lines (various)Triple-Negative Breast CancerCytostatic (GI50)Not Specified0.53 - 1.0[5][7]
TNBC Cell Lines (various)Triple-Negative Breast CancerCytotoxic (IC50)Not Specified0.6 - 1.2[5][7]

Table 2: Biochemical Potency of KB-0742

TargetAssayValue (nM)
CDK9/cyclin T1Enzymatic Assay (IC50)6[1][3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of KB-0742 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of KB-0742 in culture medium. A common starting range is from 20 µM down to 0.01 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest KB-0742 concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of KB-0742 or the vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[1]

  • Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of cell viability against the log of the KB-0742 concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression.[10]

Protocol 2: Western Blot Analysis of p-Ser2-RNAPII and MYC Downregulation

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with KB-0742 at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control for a specific time (e.g., 6 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Ser2-RNAPII, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of p-Ser2-RNAPII and MYC to the loading control.

Mandatory Visualizations

CDK9_Signaling_Pathway CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates Ser2 of CTD DSIF DSIF CDK9->DSIF Phosphorylates NELF NELF CDK9->NELF Phosphorylates CyclinT1 CyclinT1 Promoter Promoter RNAPII->Promoter Binds GeneBody Gene Body RNAPII->GeneBody Elongation Transcription Productive Transcription KB0742 KB-0742 KB0742->CDK9 Inhibits mRNA mRNA Transcription->mRNA Oncoproteins Oncoproteins (e.g., MYC) mRNA->Oncoproteins Translation

Caption: Simplified CDK9 signaling pathway and the point of inhibition by KB-0742.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of KB-0742 seed_cells->prepare_drug treat_cells Treat cells with KB-0742 and vehicle control prepare_drug->treat_cells incubate Incubate for desired time (e.g., 48-72h) treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay read_plate Measure absorbance/luminescence viability_assay->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the IC50 of KB-0742.

Troubleshooting_Guide start No or low activity of KB-0742 check_concentration Is the concentration range appropriate? start->check_concentration check_time Is the incubation time sufficient? check_concentration->check_time Yes dose_response Perform a wider dose-response experiment. check_concentration->dose_response No check_compound Is the compound stock fresh and properly stored? check_time->check_compound Yes time_course Perform a time-course experiment. check_time->time_course No check_cell_line Is the cell line known to be sensitive to CDK9 inhibition? check_compound->check_cell_line Yes fresh_stock Use a fresh aliquot of KB-0742. check_compound->fresh_stock No positive_control Use a positive control cell line. check_cell_line->positive_control No end Problem Resolved check_cell_line->end Yes dose_response->end time_course->end fresh_stock->end positive_control->end

Caption: Troubleshooting logic for low in vitro activity of KB-0742.

References

KB-0742 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of KB-0742 in common experimental buffers. Due to the limited availability of public data on the stability of KB-0742 in various buffers, this guide offers best practices, recommended protocols for stability assessment, and troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing stock solutions of KB-0742?

A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used. KB-0742 dihydrochloride is soluble in DMSO at a concentration of 72 mg/mL (199.81 mM).[1] It is recommended to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1] For long-term storage, stock solutions in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to one year.[2] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q2: I observed precipitation when diluting my KB-0742 DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules. Here are some troubleshooting steps:

  • Decrease the final concentration: The solubility of KB-0742 in purely aqueous solutions is limited. Try diluting to a lower final concentration.

  • Use a formulation with co-solvents: For in vivo studies, formulations including co-solvents like PEG300 and Tween80 have been used to improve solubility.[1] While not always suitable for in vitro assays, a small percentage of these co-solvents might be compatible with your experimental system.

  • Sonication and/or gentle heating: These methods can help dissolve small precipitates.[2] However, be cautious with heating as it could potentially accelerate degradation.

  • pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Based on its structure, KB-0742 is a basic compound, and its solubility is expected to be higher at a lower pH. For in vivo administration, a 50 mM citrate buffer at pH 3.0 has been used.[3][4]

Q3: How stable is KB-0742 in my specific experimental buffer?

Q4: What are the potential degradation pathways for KB-0742 in aqueous solutions?

A4: KB-0742 has a pyrazolopyrimidine core. Molecules with this scaffold can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Potential degradation could involve cleavage of the pyrimidine or pyrazole rings or modification of the side chains. It is crucial to empirically determine the stability in your experimental setup.

Stability of KB-0742 in Various Solvents and Formulations

The following table summarizes the known solubility and formulation data for KB-0742. Note that stability in these solutions can vary, and for aqueous formulations, it is often recommended to use them immediately after preparation.[1]

Solvent/FormulationConcentrationNotesReference
Stock Solutions
DMSO72 mg/mL (199.81 mM)Use fresh, moisture-free DMSO.[1]
Aqueous Buffers
PBS (pH 7.4)100 mg/mL (277.52 mM)Requires sonication to dissolve. Stability over time is not specified.
50 mM Citrate Buffer (pH 3.0)2.0 mg/kg and 10 mg/kg used for in vivo studiesSuggests short-term stability in acidic conditions.[3][4]
Saline0.5 mg/kg and 2.5 mg/kg used for in vivo studiesSpecific concentration for complete solubilization is not provided.[3]
In Vivo Formulations
5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O0.72 mg/mL (2.00 mM)Recommended for immediate use.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.77 mM)Recommended for immediate use.
20% SBE-β-CD in SalineNot specifiedA common formulation to improve solubility of hydrophobic compounds.

Experimental Protocols

Protocol for Assessing KB-0742 Stability in an Experimental Buffer

This protocol outlines a method to determine the stability of KB-0742 in a user-defined aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of intact KB-0742 remaining in a specific buffer over time at a defined temperature.

Materials:

  • KB-0742

  • DMSO (anhydrous)

  • Your experimental buffer of choice (e.g., Tris, HEPES, PBS at a specific pH)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium acetate or another suitable buffer salt for the mobile phase

Procedure:

  • Prepare a KB-0742 Stock Solution: Prepare a 10 mM stock solution of KB-0742 in DMSO.

  • Prepare the Test Solution: Dilute the KB-0742 stock solution with your experimental buffer to a final concentration of 100 µM. Ensure the final percentage of DMSO is low (e.g., 1%) to minimize its effect on the buffer and stability.

  • Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot, and inject it into the HPLC system. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated test solution and inject them into the HPLC.

  • HPLC Analysis:

    • Use a C18 column.

    • Employ a gradient elution method. A general starting point could be a gradient of 5-95% acetonitrile in water (with 10 mM ammonium acetate) over 18 minutes.[4]

    • Set the UV detector to a wavelength where KB-0742 has maximum absorbance (this may need to be determined by a UV scan).

  • Data Analysis:

    • Integrate the peak area of the intact KB-0742 at each time point.

    • Calculate the percentage of KB-0742 remaining at each time point relative to the T=0 sample.

    • (Optional) Observe the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow KB-0742 Stability Assessment Workflow prep_stock Prepare 10 mM KB-0742 Stock in DMSO prep_test Dilute Stock to 100 µM in Experimental Buffer prep_stock->prep_test t0 T=0 HPLC Analysis (Reference) prep_test->t0 incubate Incubate Test Solution at Desired Temperature prep_test->incubate sampling Collect Aliquots at Time Points (e.g., 1, 2, 4, 8, 24h) incubate->sampling hplc_analysis HPLC Analysis of Time-Point Samples sampling->hplc_analysis data_analysis Calculate % Remaining vs. T=0 hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of KB-0742.

signaling_pathway Simplified CDK9 Signaling Pathway KB0742 KB-0742 CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) KB0742->CDK9_CyclinT1 Inhibits Ser2_P Phosphorylation of RNAP II CTD (Ser2) CDK9_CyclinT1->Ser2_P Promotes RNAPII RNA Polymerase II (RNAP II) Transcription Transcriptional Elongation (e.g., MYC gene) Ser2_P->Transcription Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation

Caption: The inhibitory action of KB-0742 on the CDK9 pathway.

References

Troubleshooting inconsistent results with KB-0742

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KB-0742, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of KB-0742?

KB-0742 is an orally bioavailable, selective inhibitor of CDK9, which is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[1][2] By binding to the ATP pocket of CDK9, KB-0742 inhibits its kinase activity.[3][4] This prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2), a critical step for the transition from transcription initiation to productive elongation.[1][5] Inhibition of CDK9 leads to the downregulation of genes with short half-lives, including key oncogenes like MYC, and anti-apoptotic proteins such as Mcl-1, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][6]

Q2: How should I store and handle KB-0742?

For optimal stability, KB-0742 dihydrochloride powder should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[7] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][8] When preparing aqueous solutions, be aware that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is advisable.[4]

Q3: In which cancer types has KB-0742 shown preclinical or clinical activity?

KB-0742 has demonstrated anti-tumor activity in preclinical models of various cancers, particularly those dependent on the MYC oncogene.[9][10] These include triple-negative breast cancer (TNBC), ovarian cancer, and diffuse large B-cell lymphoma (DLBCL) with high MYC expression.[11] Clinical trials have investigated KB-0742 in patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[11][12]

Q4: What are the known off-target effects of CDK9 inhibitors?

While KB-0742 is designed to be a selective CDK9 inhibitor, it's important to be aware of potential off-target effects, especially at higher concentrations.[5] Some less selective CDK inhibitors have shown activity against other CDKs, which can lead to toxicities.[6] For some CDK9 inhibitors, off-target effects have included inhibition of the Raf-MEK-ERK signaling pathway and microtubule depolymerization at micromolar concentrations.[3] If you observe unexpected cellular phenotypes, consider the possibility of off-target effects and perform experiments to validate the on-target activity of KB-0742.

Troubleshooting Inconsistent Results

Problem 1: I am not observing the expected decrease in phosphorylation of RNA Polymerase II Ser2 (p-Ser2-RNAPII) after KB-0742 treatment in my Western blot.

  • Possible Cause 1: Suboptimal Inhibitor Concentration or Incubation Time. The effect of KB-0742 is dose- and time-dependent.

    • Solution: Perform a dose-response experiment with a range of KB-0742 concentrations and a time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.[8]

  • Possible Cause 2: Rapid Phosphorylation Turnover. The phosphorylation state of proteins is a dynamic process.

    • Solution: Ensure your lysis buffer contains a fresh and potent cocktail of phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.[8]

  • Possible Cause 3: Issues with Western Blotting Technique.

    • Solution: Verify the efficiency of protein transfer from the gel to the membrane, especially for large proteins like RNAPII.[8] Ensure you are using a validated phospho-specific primary antibody at its optimal dilution.[8]

Problem 2: My cell viability (e.g., IC50) values for KB-0742 are inconsistent between experiments.

  • Possible Cause 1: Variability in Cell Culture Conditions.

    • Solution: Standardize your cell seeding density and use a consistent passage number for your cell line, as cellular characteristics can change over time in culture.[13]

  • Possible Cause 2: Inaccurate Drug Concentration.

    • Solution: Prepare fresh serial dilutions of KB-0742 for each experiment to avoid inaccuracies from storing diluted solutions.

  • Possible Cause 3: Cell Line-Specific Responses.

    • Solution: Different cell lines can exhibit varying sensitivity to CDK9 inhibitors.[14] Ensure you have characterized the response of your specific cell line to KB-0742.

Problem 3: I am seeing a biphasic or unexpected response in MYC expression after treatment with KB-0742.

  • Possible Cause: Compensatory Upregulation of MYC. Studies have shown that sustained CDK9 inhibition can lead to an initial decrease in MYC expression followed by a rebound or even an increase.[15] This can be a compensatory mechanism involving factors like BRD4.[15]

    • Solution: When interpreting MYC expression data, consider the kinetics of the response. Perform a time-course experiment to capture both the initial repression and potential later-stage rebound of MYC transcription.

Problem 4: My cells are showing resistance to KB-0742.

  • Possible Cause 1: Acquired Mutations in CDK9.

    • Solution: Resistance to CDK9 inhibitors can arise from mutations in the kinase domain of CDK9, such as the L156F mutation, which can interfere with inhibitor binding.[16] If you have developed a resistant cell line, consider sequencing the CDK9 gene to identify potential mutations.

  • Possible Cause 2: Activation of Alternative Survival Pathways.

    • Solution: Cancer cells can develop resistance by activating compensatory signaling pathways. Consider investigating other survival pathways that may be upregulated in your resistant cells.

Quantitative Data Summary

The following table summarizes the in vitro activity of KB-0742 in various triple-negative breast cancer (TNBC) cell lines.

Cell LineGI50 (μM)IC50 (μM)
BT-200.530.60
BT-5490.800.95
MDA-MB-2311.01.2
MT-30.650.75
Hs 578T0.700.85

Data extracted from the supplementary information of the primary publication on the discovery of KB-0742.

Experimental Protocols

General Protocol for Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of KB-0742 in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of KB-0742 or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay: Follow the manufacturer's instructions for the CellTiter-Glo® Luminescent Cell Viability Assay to measure cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values using appropriate software.

General Protocol for Western Blot Analysis of p-Ser2-RNAPII
  • Cell Treatment: Treat cells with KB-0742 at the desired concentration and for the optimal duration as determined in preliminary experiments. Include a vehicle control.

  • Cell Lysis: Place the culture dish on ice, wash the cells with ice-cold PBS, and then add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a validated primary antibody against p-Ser2-RNAPII overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the p-Ser2-RNAPII signal to a loading control (e.g., total RNAPII or a housekeeping protein like GAPDH or β-actin).

Visualizations

KB0742_Signaling_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition by KB-0742 cluster_outcome Cellular Outcome RNA_Pol_II RNA Polymerase II p_Ser2_RNAPII p-Ser2-RNAPII (Elongating) PTEFb P-TEFb (CDK9/Cyclin T1) PTEFb->RNA_Pol_II Phosphorylates Ser2 of CTD Gene_Transcription Gene Transcription (e.g., MYC, Mcl-1) p_Ser2_RNAPII->Gene_Transcription Promotes Elongation mRNA mRNA Gene_Transcription->mRNA Reduced_mRNA Reduced mRNA (MYC, Mcl-1) mRNA->Reduced_mRNA KB_0742 KB-0742 KB_0742->PTEFb Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Reduced_mRNA->Apoptosis

Caption: Signaling pathway of KB-0742 action.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Seed cells in appropriate plates) start->cell_culture treatment 2. Treatment (Add KB-0742 at various concentrations) cell_culture->treatment incubation 3. Incubation (Specified duration, e.g., 24-72h) treatment->incubation endpoint_assay 4. Endpoint Assay incubation->endpoint_assay viability Cell Viability Assay (e.g., CTG, MTT) endpoint_assay->viability Functional Outcome western_blot Western Blot (p-Ser2-RNAPII, MYC, etc.) endpoint_assay->western_blot Target Engagement qpcr qPCR (MYC, Mcl-1 mRNA levels) endpoint_assay->qpcr Transcriptional Effect data_analysis 5. Data Analysis (IC50, protein/gene expression changes) viability->data_analysis western_blot->data_analysis qpcr->data_analysis end End data_analysis->end

References

Potential for KB-0742 to cross the blood-brain barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information and guidance regarding experiments involving the CDK9 inhibitor, KB-0742.

Frequently Asked Questions (FAQs)

Q1: What is the potential for KB-0742 to cross the blood-brain barrier (BBB)?

Currently, there is no direct quantitative preclinical data, such as brain-to-plasma concentration ratios, publicly available to definitively characterize the blood-brain barrier (BBB) penetration of KB-0742.

However, clinical observations from the Phase 1/2 trial (NCT04718675) of KB-0742 in patients with relapsed/refractory solid tumors suggest potential central nervous system (CNS) activity. In this study, CNS-related adverse events, specifically seizures, were observed in two patients. The study investigators noted that these events "may indicate the possibility of the drug crossing the blood-brain barrier"[1]. Furthermore, the trial protocol allowed for the enrollment of patients with stable or treated CNS disease, suggesting that the effects of KB-0742 on the CNS were a consideration.[2]

From a physicochemical standpoint, KB-0742 has been described as having a molecular weight, logD, and solubility parameters within the acceptable ranges for orally bioavailable, drug-like compounds.[3] While these properties are favorable for drug development, they do not alone confirm BBB permeability.

Troubleshooting and Experimental Guidance

Issue: Lack of definitive data on KB-0742 BBB penetration for CNS tumor models.

Recommended Approach: Researchers planning to use KB-0742 in preclinical models of CNS cancers should consider conducting initial pharmacokinetic studies to determine the extent of its BBB penetration. A general experimental workflow for such an assessment is provided below.

Experimental Protocols

Protocol 1: General Workflow for Assessing Blood-Brain Barrier Permeability of a Small Molecule Inhibitor in Preclinical Models

This protocol outlines a general approach for determining the brain penetration of a compound like KB-0742.

  • Animal Model Selection:

    • Utilize healthy, adult rodents (e.g., mice or rats) with a fully developed BBB.

    • Ensure animals are housed in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.

  • Compound Administration:

    • Administer KB-0742 at a pharmacologically relevant dose via the intended clinical route (oral administration for KB-0742)[3].

    • Include a cohort for intravenous administration to determine absolute bioavailability and clearance.

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples via cardiac puncture or tail vein sampling.

    • Immediately following blood collection, perfuse the animals with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the whole brain.

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of KB-0742 in plasma and brain homogenate.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

    • To account for plasma protein binding, determine the unbound fraction of KB-0742 in plasma (fu,plasma) using techniques like equilibrium dialysis.

    • Calculate the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of BBB penetration.

Data Presentation

Table 1: Clinical Observations Suggestive of Potential CNS Activity of KB-0742

Clinical Trial IDObservationImplicationReference
NCT04718675Two patients experienced seizures, a potential CNS-related adverse event.May indicate that KB-0742 crosses the blood-brain barrier.[1]
NCT04718675Patients with stable or treated CNS disease were eligible for enrollment.Suggests monitoring of CNS effects was a component of the clinical trial.[2]

Mechanism of Action and Signaling Pathway

KB-0742 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb, in turn, plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), which is necessary for productive transcript elongation.

In many cancers, particularly those driven by transcription factors like MYC, there is a high dependency on CDK9 activity to maintain the expression of oncogenes and anti-apoptotic proteins.[5] By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNA Pol II, leading to a global downregulation of transcription, with a pronounced effect on short-lived transcripts, including those encoding for MYC and other oncoproteins.[4][5] This ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of transcription for their survival.[3][5]

Visualizations

KB0742_Signaling_Pathway Mechanism of Action of KB-0742 cluster_nucleus Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylation Transcription Transcriptional Elongation RNAPolII->Transcription Oncogenes Oncogenes (e.g., MYC) Anti-apoptotic Proteins Transcription->Oncogenes CellGrowth Cell Growth & Proliferation Oncogenes->CellGrowth KB0742 KB-0742 KB0742->Inhibition Inhibition->PTEFb

Caption: Signaling pathway illustrating the mechanism of action of KB-0742.

BBB_Permeability_Workflow Experimental Workflow for Assessing BBB Permeability cluster_in_vivo In Vivo Experiment Start Administer KB-0742 to Animal Model (e.g., Mouse, Rat) Collection Collect Blood and Brain Samples at Multiple Time Points Start->Collection Processing Process Samples: - Plasma Separation - Brain Homogenization Collection->Processing Analysis Quantify KB-0742 Concentration (LC-MS/MS) Processing->Analysis Calculation Calculate Brain-to-Plasma Ratio (Kp) Analysis->Calculation Unbound Determine Unbound Fraction (fu,plasma) Analysis->Unbound FinalRatio Calculate Unbound Brain-to-Plasma Ratio (Kp,uu) Calculation->FinalRatio Unbound->FinalRatio

Caption: General workflow for assessing blood-brain barrier permeability.

References

Common adverse events of KB-0742 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse events observed in clinical trials of KB-0742, a selective, orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of KB-0742?

A1: KB-0742 is a potent and selective inhibitor of CDK9.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the carboxy-terminal domain of RNA Polymerase II, a critical step in transcriptional elongation.[2] By inhibiting CDK9, KB-0742 prevents this phosphorylation event, leading to a global suppression of transcription of short-lived mRNA, including those encoding key oncogenic drivers like MYC.[2][3] This ultimately results in cell cycle arrest and apoptosis in transcriptionally addicted cancer cells.[3]

Q2: What are the most common adverse events associated with KB-0742 in clinical trials?

A2: Based on data from the Phase 1/2 clinical trial (NCT04718675), the most frequently reported treatment-emergent adverse events (TEAEs) are primarily gastrointestinal and constitutional symptoms. These include nausea, vomiting, and fatigue.[4][5][6] The majority of these events were Grade 1 or 2 in severity and considered manageable.[4][6]

Q3: Have any serious adverse events been reported?

A3: Grade 3/4 treatment-related adverse events (TRAEs) have been reported in a subset of patients.[5] Notably, no Grade 3/4 neutropenia has been observed, which is a common toxicity with less selective CDK inhibitors.[4][6][7] Two patients in one study were reported to have developed seizures, which were controlled with medication, suggesting potential central nervous system activity.[5]

Troubleshooting Guide for Common Adverse Events

This guide is intended to provide researchers with general strategies for managing common adverse events based on publicly available data. All specific patient management decisions should be made by a qualified clinician.

Adverse Event Troubleshooting/Management Considerations
Nausea and Vomiting These are the most common adverse events.[4][5][7] Prophylactic use of antiemetics was reported to manage these symptoms effectively.[5] Dose adjustments or interruptions as per protocol may also be considered.
Fatigue Fatigue is another common, generally low-grade, adverse event.[4][5] Monitoring patient activity levels and providing supportive care are standard approaches. Dose evaluation may be warranted if fatigue is dose-limiting.
Central Nervous System (CNS) Effects Although less common, seizures have been reported.[5] Close monitoring for any neurological symptoms is crucial. Any new onset of neurological signs or symptoms should prompt immediate clinical evaluation.

Data on Common Adverse Events

The following tables summarize the quantitative data on treatment-emergent adverse events (TEAEs) from the KB-0742 Phase 1/2 clinical trial.

Table 1: Most Common Any-Grade Treatment-Emergent Adverse Events (>15% of patients)

Adverse EventPercentage of Patients
Nausea64% - 69.9%
Vomiting52.4% - 68%
Anemia75%
Lymphopenia64%
Fatigue29% - 37%
Diarrhea>15%
Constipation>15%
Peripheral Edema21%
Increased Cholesterol18%
Proteinuria18%

Data compiled from multiple reports of the NCT04718675 trial. Percentages may vary slightly between different data cuts and patient populations reported.[4][5][8][9]

Table 2: Common Grade 3/4 Treatment-Emergent Adverse Events

Adverse EventPercentage of Patients
Lymphopenia32%
Hypertension7%
Increased Lactate Dehydrogenase4%
Elevated γ-glutamyl transferaseSingle patient

Note: No Grade 3/4 neutropenia was observed.[4][5][9]

Experimental Protocols and Visualizations

Experimental Protocol: Monitoring Adverse Events in a Phase 1/2 Dose-Escalation Trial

While the specific, detailed internal protocol for the KB-0742 trial is not publicly available, a general methodology for monitoring adverse events in such a study can be outlined.

  • Patient Screening and Baseline Assessment: Before treatment, patients undergo a comprehensive evaluation, including physical examination, vital signs, electrocardiogram (ECG), and complete laboratory panels (hematology, clinical chemistry, urinalysis).

  • Dosing and Monitoring: KB-0742 is administered orally on a specified schedule (e.g., 3 consecutive days followed by 4 days off, weekly in 28-day cycles).[8] Patients are closely monitored, especially during the first cycle, for any acute toxicities.

  • Adverse Event Recording: All adverse events are recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The relationship of the adverse event to the study drug is also assessed by the investigator.

  • Dose Escalation Decisions: In a dose-escalation design, a safety monitoring committee reviews the adverse event data from each dose cohort before deciding to escalate to a higher dose level. The maximum tolerated dose (MTD) is determined based on the incidence of dose-limiting toxicities (DLTs).

  • Expansion Cohort: Once the recommended Phase 2 dose (RP2D) is established, an expansion cohort of patients is enrolled to further evaluate the safety and efficacy at that dose level.[9][10]

Signaling Pathway and Experimental Workflow

KB0742_Mechanism_of_Action cluster_nucleus Cell Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylation (Ser2) Transcription Transcription Elongation RNA_Pol_II->Transcription DNA DNA mRNA Oncogenic mRNA (e.g., MYC) Transcription->mRNA Apoptosis Cell Cycle Arrest & Apoptosis mRNA->Apoptosis KB0742 KB-0742 KB0742->PTEFb Inhibition

Caption: Mechanism of action of KB-0742 in inhibiting the CDK9-mediated transcription of oncogenes.

Adverse_Event_Monitoring_Workflow Start Patient Enrollment Baseline Baseline Assessment (Labs, Vitals, ECG) Start->Baseline Dosing KB-0742 Administration (Dose Escalation) Baseline->Dosing Monitoring Ongoing Monitoring (AEs, Labs, Vitals) Dosing->Monitoring AE_Report Adverse Event Occurs Monitoring->AE_Report Continue Continue Treatment & Monitoring Monitoring->Continue No AE Grading Grade AE (CTCAE) Assess Causality AE_Report->Grading Yes Management Clinical Management (e.g., Antiemetics) Grading->Management DLT_Eval Dose Limiting Toxicity (DLT)? Management->DLT_Eval DLT_Eval->Continue No Dose_Adjust Dose Adjustment/ Discontinuation DLT_Eval->Dose_Adjust Yes Continue->Dosing End End of Study Continue->End Dose_Adjust->End

Caption: Generalized workflow for monitoring adverse events in a Phase 1 clinical trial.

References

How to handle and store KB-0742 dihydrochloride safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of KB-0742 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, this compound should be kept at -20°C. For short-term storage, such as between experiments, it can be stored at 0-4°C for days to weeks.[1]

Q2: What is the stability of this compound under recommended storage conditions?

When stored at -20°C, this compound is stable for at least four years.[2]

Q3: How should I prepare stock solutions of this compound?

It is recommended to dissolve this compound in fresh, anhydrous DMSO to prepare stock solutions.[3] Be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[3]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

Always use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[4] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[4]

Q5: What should I do in case of a spill?

In case of a spill, wear full personal protective equipment.[4] For solid spills, avoid generating dust. For solutions, absorb the spill with an inert material like diatomite or universal binders.[4] Decontaminate the surface with alcohol and dispose of the waste according to your institution's guidelines.[4]

Q6: How should I handle accidental exposure?

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting and call a physician.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Compound 1. Incorrect solvent. 2. DMSO has absorbed moisture. 3. Compound has degraded due to improper storage.1. Ensure you are using a recommended solvent such as DMSO.[1][3] 2. Use fresh, anhydrous DMSO.[3] 3. Verify the storage conditions and age of the compound. If degradation is suspected, use a fresh vial.
Inconsistent Experimental Results 1. Inaccurate stock solution concentration. 2. Degradation of the compound in solution. 3. Improper storage of stock solutions.1. Re-prepare the stock solution, ensuring the compound is fully dissolved. 2. Prepare fresh solutions for each experiment, as the stability of KB-0742 in solution at room temperature is not well-documented for extended periods. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Precipitate Forms in Solution 1. Solution is supersaturated. 2. Temperature fluctuations during storage or use.1. Gently warm the solution and vortex to redissolve the precipitate. If it persists, the solution may be oversaturated. 2. Ensure solutions are brought to room temperature before use and stored properly.

Quantitative Data Summary

Storage and Stability

ParameterConditionDuration
Long-Term Storage -20°C≥ 4 years[2]
Short-Term Storage 0 - 4°CDays to Weeks[1]

Solubility

SolventConcentration
DMSO 72 mg/mL (199.81 mM)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 396.36 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.96 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 3.96 mg, add 1 mL of DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Visualizations

safe_handling_workflow cluster_prep Preparation cluster_handling Experimental Use cluster_cleanup Cleanup and Disposal prep_start Start: Receive KB-0742 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe weigh Weigh Compound in Ventilated Area ppe->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve store Aliquot and Store at -20°C dissolve->store retrieve Retrieve Aliquot from -20°C store->retrieve thaw Thaw at Room Temperature retrieve->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment dispose_consumables Dispose of Contaminated Consumables experiment->dispose_consumables decontaminate Decontaminate Work Area dispose_consumables->decontaminate waste Dispose of Chemical Waste per Guidelines decontaminate->waste

Caption: Workflow for the safe handling of this compound.

spill_response_plan cluster_solid Solid Spill cluster_liquid Liquid Spill spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain the Spill ppe->contain solid_clean Gently sweep or scoop up solid. Avoid creating dust. contain->solid_clean liquid_clean Absorb with inert material (e.g., diatomite). contain->liquid_clean decontaminate Decontaminate Spill Area with Alcohol solid_clean->decontaminate liquid_clean->decontaminate dispose Dispose of Waste in Sealed Container decontaminate->dispose report Report Incident to Safety Officer dispose->report

Caption: Spill response plan for this compound.

References

Validation & Comparative

A Comparative Guide to KB-0742 and Other CDK9 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical performance of KB-0742, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, with other notable CDK9 inhibitors in the field of oncology. The information is curated from publicly available experimental data to assist researchers and drug development professionals in their evaluation of these therapeutic agents.

Introduction to CDK9 Inhibition in Oncology

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[1] Dysregulation of CDK9 activity is a hallmark of various cancers, making it an attractive therapeutic target. Inhibition of CDK9 is designed to suppress the transcription of these crucial survival genes, thereby inducing apoptosis in cancer cells.[1]

KB-0742 is an orally bioavailable and selective CDK9 inhibitor that has shown anti-tumor effects in preclinical models of various cancers, including triple-negative breast cancer (TNBC) and prostate cancer.[2][3] This guide compares KB-0742 to other prominent CDK9 inhibitors: AZD4573, NVP-2, and MC180295.

Biochemical Potency and Selectivity

A critical aspect of a successful kinase inhibitor is its potency against the intended target and its selectivity over other kinases to minimize off-target toxicities. The following table summarizes the available biochemical data for KB-0742 and its comparators.

InhibitorCDK9 IC₅₀ (nM)Selectivity ProfileReference(s)
KB-0742 6>50-fold selective over other CDKs profiled; >100-fold selective against cell-cycle CDKs (CDK1-6).[4][4]
AZD4573 <3 - <4>10-fold selective against all other CDKs and kinases tested.[5][6][5][6]
NVP-2 <0.514Highly selective; DYRK1B IC₅₀ = 350 nM, CDK7 IC₅₀ >10 µM.[7][7]
MC180295 3 - 12At least 22-fold more selective for CDK9 over other CDKs.[8][8]

Preclinical Efficacy in Oncology Models

The anti-tumor activity of these CDK9 inhibitors has been evaluated in a variety of in vitro and in vivo cancer models. The following table summarizes key findings.

InhibitorCancer Model(s)Key Efficacy FindingsReference(s)
KB-0742 Triple-Negative Breast Cancer (TNBC) PDX, Prostate Cancer XenograftShowed anti-tumor activity comparable to standard of care chemotherapy in several MYC-high TNBC PDX models.[1] Significantly inhibited tumor growth in a castration-resistant prostate cancer model.[1]
AZD4573 Hematologic Cancer Cell Lines and Xenografts (AML, MM, NHL)Induced rapid apoptosis and durable regressions in subcutaneous and disseminated models.[5] Showed minimal effect on solid tumors in panel screens.[5][5]
NVP-2 Acute Myeloid Leukemia (AML) cell lines, Murine Liver Cancer ModelInhibited AML cell viability in a dose-dependent manner (24-hour IC50s of 10.02 nM and 12.15 nM for Kasumi-1 and U937 cells, respectively).[9] Showed anti-tumor effects in a MYC-driven liver cancer model.[10][9][10]
MC180295 AML and Colon Cancer XenograftsShowed efficacy in in vivo models and significant synergy with decitabine.[11][11]

Clinical Development Status

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma (NCT04718675).[12] AZD4573 has also entered clinical trials for hematologic malignancies.[13] The clinical development status of NVP-2 and MC180295 is less publicly documented.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process for validation, the following diagrams are provided.

CDK9_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cdk9 CDK9 Complex RNA_Polymerase_II RNA Polymerase II Promoter Promoter-Proximal Pausing RNA_Polymerase_II->Promoter Initiation Productive_Elongation Productive Elongation (mRNA synthesis) Promoter->Productive_Elongation Release DSIF_NELF DSIF/NELF (Negative Elongation Factors) DSIF_NELF->Promoter Induces Pause P_TEFb P-TEFb (CDK9/Cyclin T) P_TEFb->RNA_Polymerase_II Phosphorylates CTD P_TEFb->DSIF_NELF Phosphorylates & Inactivates Inhibitors KB-0742 & Other CDK9 Inhibitors Inhibitors->P_TEFb Inhibits

CDK9 signaling pathway and the mechanism of its inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC₅₀ Determination) Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Western_Blot Western Blot (Target Modulation) Cell_Viability->Western_Blot Xenograft_Model Xenograft Model Establishment (Cell Line or PDX) Western_Blot->Xenograft_Model Drug_Administration Drug Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement PK_PD_Analysis PK/PD Analysis Tumor_Measurement->PK_PD_Analysis

General experimental workflow for preclinical evaluation of CDK9 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.

In Vitro Kinase Assay (IC₅₀ Determination)

This assay is fundamental for determining the potency of a compound against CDK9.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of CDK9 by 50%.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[14]

  • ATP

  • Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • Test inhibitor at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[15]

  • 384-well plates[15]

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

  • Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[14]

  • Add the CDK9/Cyclin T1 enzyme (e.g., 2 µL) to the wells.[14]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 2 µL).[14]

  • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).[14]

  • Stop the reaction and detect the generated ADP using a detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent.[14]

  • Measure the luminescence signal using a plate reader.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (GI₅₀ or IC₅₀).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[16]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16]

  • 96-well clear-bottom plates

Procedure:

  • Seed the cells in the wells of a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test inhibitor (typically in a serial dilution). Include a vehicle control (cells treated with DMSO or the solvent used for the inhibitor) and a blank control (medium only).[17]

  • Incubate the plates for a desired period (e.g., 48-72 hours).[17]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Objective: To assess the ability of the inhibitor to suppress tumor growth in vivo.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)[18]

  • Cancer cells or patient-derived tumor fragments (for PDX models)[19]

  • Matrigel (optional, to enhance tumor take-rate)

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

Procedure:

  • Tumor Implantation:

    • Cell Line-Derived Xenograft (CDX): Inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel subcutaneously into the flank of the mice.[18]

    • Patient-Derived Xenograft (PDX): Surgically implant a small fragment of a patient's tumor tissue subcutaneously or orthotopically into the mice.[19]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test inhibitor and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[8]

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

    • The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Conclusion

KB-0742 is a potent and highly selective oral CDK9 inhibitor with demonstrated preclinical anti-tumor activity, particularly in cancers with MYC-driven transcriptional addiction. While direct comparative efficacy data against other CDK9 inhibitors is limited, the available biochemical and preclinical data suggest it is a promising therapeutic candidate. AZD4573 and NVP-2 also exhibit high potency and selectivity for CDK9, with strong preclinical data in hematological malignancies and liver cancer, respectively. MC180295 has shown efficacy in both hematological and solid tumor models.

The choice of a CDK9 inhibitor for further research and development will likely depend on the specific cancer type, the desired therapeutic window, and the route of administration. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to elucidate the relative strengths and weaknesses of these promising anti-cancer agents.

References

A Preclinical and Clinical Showdown: KB-0742 Versus Standard Chemotherapy in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Efficacy

Triple-negative breast cancer (TNBC) remains a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. Standard treatment has long relied on chemotherapy, but a new wave of targeted agents is emerging. This guide provides an objective comparison of the preclinical efficacy of a novel CDK9 inhibitor, KB-0742, with established standard-of-care chemotherapy regimens in TNBC.

Executive Summary

KB-0742, an oral and selective inhibitor of cyclin-dependent kinase 9 (CDK9), has demonstrated promising antitumor activity in preclinical models of TNBC, a cancer type frequently characterized by MYC oncogene deregulation.[1] Preclinical evidence suggests that KB-0742 can induce cytotoxic effects in TNBC cell lines and inhibit tumor growth in patient-derived organoid (PDO) and xenograft (PDX) models.[1] Notably, in some preclinical studies, KB-0742 has shown superior activity compared to standard-of-care chemotherapeutic agents.[1]

Standard chemotherapy for TNBC typically involves anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel) in the neoadjuvant setting for early-stage disease. For metastatic TNBC, treatment options include single-agent chemotherapy such as capecitabine, gemcitabine, or eribulin, platinum agents (carboplatin or cisplatin), and the antibody-drug conjugate sacituzumab govitecan for previously treated patients. In PD-L1 positive tumors, the immune checkpoint inhibitor pembrolizumab is used in combination with chemotherapy.

This guide will delve into the available quantitative data, experimental methodologies, and the underlying mechanisms of action to provide a clear comparison between KB-0742 and standard chemotherapy in the context of TNBC.

Mechanism of Action: A Tale of Two Strategies

Standard chemotherapy agents primarily work by inducing widespread DNA damage or interfering with cellular division, leading to cancer cell death. In contrast, KB-0742 employs a targeted approach by inhibiting CDK9, a key regulator of transcription.

KB-0742: Transcriptional Suppression

dot

cluster_0 KB-0742 Mechanism of Action KB-0742 KB-0742 CDK9 CDK9 KB-0742->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Promotes MYC_Expression MYC Expression Transcription_Elongation->MYC_Expression Tumor_Growth Tumor Growth MYC_Expression->Tumor_Growth Drives cluster_1 Standard Chemotherapy Mechanism of Action Anthracyclines Anthracyclines (e.g., Doxorubicin) DNA_Damage DNA Damage Anthracyclines->DNA_Damage Taxanes Taxanes (e.g., Paclitaxel) Microtubule_Stabilization Microtubule Stabilization Taxanes->Microtubule_Stabilization Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Microtubule_Stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis cluster_2 KB-0742 Preclinical Experimental Workflow start Start cell_lines TNBC Cell Lines start->cell_lines pdos Patient-Derived Organoids (PDOs) start->pdos pdxs Patient-Derived Xenografts (PDXs) start->pdxs treatment Treatment with KB-0742 vs. Standard Chemotherapy cell_lines->treatment pdos->treatment pdxs->treatment viability_assay Cell Viability Assays (e.g., CellTiter-Glo) treatment->viability_assay tgi_measurement Tumor Growth Inhibition Measurement treatment->tgi_measurement data_analysis Data Analysis and Comparison viability_assay->data_analysis tgi_measurement->data_analysis end End data_analysis->end

References

Validating the Effect of KB-0742 on MYC Protein Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KB-0742, a selective CDK9 inhibitor, with other alternatives for modulating MYC protein levels. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate an objective evaluation of these compounds.

The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cell proliferation, growth, and metabolism. Their dysregulation is a hallmark of a majority of human cancers, making MYC an attractive but challenging therapeutic target. Due to its intrinsically disordered structure, direct inhibition of MYC has proven difficult. An alternative strategy is to indirectly target MYC by modulating its expression and stability. This guide focuses on KB-0742, a potent and selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9), and compares its efficacy in reducing MYC protein levels with other established MYC-targeting agents.

Mechanism of Action: How KB-0742 Reduces MYC Protein Levels

KB-0742 exerts its effect on MYC protein levels through the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The process is as follows:

  • Transcription Initiation: The MYC gene, like other protein-coding genes, is transcribed by RNA Polymerase II (RNAP II). After initiation, RNAP II often pauses downstream of the transcription start site.

  • Role of CDK9: The CDK9/cyclin T1 complex phosphorylates the C-terminal domain of RNAP II at serine 2 (pSER2). This phosphorylation event is a critical step that releases RNAP II from its paused state, allowing for productive transcript elongation.

  • KB-0742 Inhibition: KB-0742 selectively binds to and inhibits the kinase activity of CDK9.

  • Suppression of Transcription: By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNAP II, leading to a stall in transcriptional elongation of genes with short-lived mRNAs, such as MYC.

  • Reduction in MYC Protein: The subsequent decrease in MYC mRNA leads to a rapid reduction in the levels of MYC protein within the cell.

Preclinical studies have demonstrated that treatment with KB-0742 leads to a significant decrease in both pSER2 and MYC protein levels in a dose-dependent manner in various cancer cell lines and in vivo models[1][2].

Comparison of MYC Protein Level Reduction: KB-0742 vs. Alternatives

This section compares the efficacy of KB-0742 in reducing MYC protein levels against two other major classes of MYC inhibitors: BET bromodomain inhibitors (JQ1) and direct MYC inhibitors (Omomyc).

Compound/MethodTargetMechanism of Action on MYCCell Line(s)Treatment ConditionsMYC Protein Reduction (%)Reference(s)
KB-0742 CDK9Indirectly inhibits MYC transcriptionTNBC PDX models60 mg/kg, in vivoSignificant decrease (quantitative data not specified in provided text)[1][2]
JQ1 BET Bromodomains (BRD2/3/4)Indirectly inhibits MYC transcriptionLP-1, Raji, various CRC cell lines500-1000 nM, 24-72h>50%[3][4][5][6][7]
Omomyc MYC/MAX interactionDirectly inhibits MYC binding to DNA and promotes MYC degradationRamos, HCT11610 µM, 24hDose-dependent decrease (quantitative data varies)[8][9]

Note: The data presented above is a summary from multiple independent studies. Direct head-to-head comparisons under identical experimental conditions are limited. The reported percentage of MYC protein reduction can vary depending on the cell line, drug concentration, and treatment duration.

Experimental Protocols

Western Blotting for MYC Protein Level Quantification (General Protocol)

This protocol is a general guideline for assessing MYC protein levels after treatment with inhibitors like JQ1 and Omomyc.

a. Cell Culture and Treatment:

  • Seed cancer cells (e.g., HeLa, HCT116, or relevant cancer cell lines) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of the inhibitor (e.g., JQ1: 100 nM - 1 µM; Omomyc: 1 µM - 10 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

b. Protein Extraction:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA (bicinchoninic acid) protein assay kit.

c. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against c-MYC (e.g., clone 9E10) overnight at 4°C.

  • Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the MYC protein levels to the loading control.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MYC Protein Quantification

This protocol is adapted from studies validating the effect of KB-0742 and provides a high-throughput method for quantifying MYC protein levels[1][10].

a. Sample Preparation (from cells or tissues):

  • Lyse cells or homogenized tissues in the lysis buffer provided with the HTRF kit.

  • Follow the kit manufacturer's instructions for sample clarification and protein concentration determination.

b. HTRF Assay Procedure:

  • Add a small volume of the cell or tissue lysate to a 384-well low-volume white plate.

  • Add the HTRF detection reagents, which include two specific anti-c-MYC antibodies labeled with a donor (Europium Cryptate) and an acceptor (d2) fluorophore.

  • Incubate the plate at room temperature for the time specified in the kit protocol to allow for antibody-antigen binding.

  • Read the fluorescence at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

  • The HTRF ratio (acceptor signal / donor signal) is proportional to the amount of MYC protein in the sample.

  • A standard curve can be generated using recombinant MYC protein to determine the absolute concentration of MYC in the samples.

Visualizing the Mechanisms of Action

Signaling Pathway of KB-0742 Action on MYC

KB0742_Mechanism cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by KB-0742 cluster_translation Protein Synthesis MYC_gene MYC Gene RNAPII RNA Polymerase II MYC_gene->RNAPII Transcription Initiation PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII->PTEFb Pausing pSER2 pSER2-RNAPII PTEFb->pSER2 Phosphorylation MYC_mRNA MYC mRNA pSER2->MYC_mRNA Elongation Ribosome Ribosome MYC_mRNA->Ribosome Translation KB0742 KB-0742 KB0742->PTEFb Inhibits MYC_protein MYC Protein Ribosome->MYC_protein Reduced_MYC Reduced MYC Protein

Caption: Mechanism of KB-0742 in reducing MYC protein levels.

Comparative Mechanisms of MYC Inhibition

MYC_Inhibition_Mechanisms cluster_indirect Indirect Inhibition cluster_direct Direct Inhibition KB0742 KB-0742 CDK9 CDK9 KB0742->CDK9 Inhibits JQ1 JQ1 BET BET Proteins JQ1->BET Inhibits MYC_Transcription MYC Transcription CDK9->MYC_Transcription Promotes BET->MYC_Transcription Promotes MYC_MAX MYC/MAX Dimer MYC_Transcription->MYC_MAX Leads to Omomyc Omomyc Omomyc->MYC_MAX Sequesters MYC, Competes for MAX DNA DNA (E-box) MYC_MAX->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Experimental_Workflow start Cancer Cell Culture treatment Treatment with Inhibitor (e.g., KB-0742) start->treatment harvest Cell/Tissue Harvest treatment->harvest protein_extraction Protein Extraction harvest->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification western_blot Western Blot quantification->western_blot htrf HTRF Assay quantification->htrf analysis Data Analysis (Densitometry/Ratio Calculation) western_blot->analysis htrf->analysis end Validation of MYC Protein Reduction analysis->end

References

KB-0742: A Comparative Analysis of Cross-Reactivity with Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective CDK9 inhibitor, KB-0742, and its cross-reactivity with other cyclin-dependent kinases (CDKs). The following sections present quantitative data on its inhibitory activity, detailed experimental methodologies for kinase profiling, and visual representations of key biological pathways and experimental workflows.

Inhibitory Activity of KB-0742 Against a Panel of Cyclin-Dependent Kinases

KB-0742 is a potent and selective inhibitor of CDK9, with an IC50 of 6 nM for the CDK9/cyclin T1 complex.[1][2] Its selectivity has been evaluated against a panel of other CDK family members, demonstrating a significantly lower potency for these off-target kinases. This high selectivity is a critical attribute for a therapeutic candidate, as it can minimize potential side effects arising from the inhibition of other essential kinases.

The compound exhibits greater than 50-fold selectivity for CDK9 over other CDK kinases and more than 100-fold selectivity against cell-cycle CDKs (CDK1-6).[3][4] The following table summarizes the half-maximal inhibitory concentrations (IC50) of KB-0742 against various CDKs, providing a clear quantitative comparison of its selectivity profile.

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK9/cyclin T1
CDK9/cyclin T1 6 1x
CDK2/cyclin A39766.2x
CDK3/cyclin E1420236.7x
CDK5/p251820303.3x
CDK7/cyclin H1510251.7x
CDK1/cyclin A2980496.7x
CDK4/cyclin D13130521.7x
CDK6/cyclin D13950658.3x
CDK8/cyclin C>10000>1666.7x

Data sourced from MedChemExpress and supporting literature.[2]

Experimental Protocols

The cross-reactivity profiling of KB-0742 was conducted using the HotSpot™ Kinase Assay platform by Reaction Biology Corporation.[3][5] This radiometric assay is a gold standard for kinase screening, providing reproducible and high-quality data by directly measuring the enzymatic activity of the kinases.

HotSpot™ Kinase Assay Protocol Overview:

  • Preparation of Reaction Mixture: A base reaction buffer is freshly prepared, and the specific substrate for the kinase being tested is added.

  • Addition of Cofactors: Any necessary cofactors for the kinase reaction are delivered to the substrate solution.

  • Kinase Addition: The specific cyclin-dependent kinase is introduced into the substrate solution and gently mixed.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of 33P-labeled ATP.

  • Reaction Incubation: The reaction mixture is incubated for a defined period to allow for the phosphorylation of the substrate by the kinase.

  • Termination and Detection: The reaction is stopped, and the kinase activity is detected using the P81 filter-binding method. This involves spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.

  • Washing: The filters are washed extensively to remove unincorporated 33P-ATP.

  • Quantification: The amount of radioactive phosphate incorporated into the substrate is quantified to determine the kinase activity.

  • Data Analysis: For inhibitor screening, the percentage of remaining kinase activity in the presence of the test compound (KB-0742) is compared to a vehicle control (DMSO). IC50 values are then determined by fitting the dose-response data to a curve.[6]

Visualizing Biological Pathways and Experimental Workflows

To further elucidate the context of KB-0742's activity and the methods used for its characterization, the following diagrams are provided.

G cluster_workflow Kinase Cross-Reactivity Workflow prep Prepare Kinase Reaction Mix add_kb Add KB-0742 (Test Compound) prep->add_kb add_cdk Add Specific CDK (e.g., CDK1, CDK2, etc.) add_kb->add_cdk initiate Initiate Reaction (Add 33P-ATP) add_cdk->initiate incubate Incubate initiate->incubate spot Spot on Filter & Wash incubate->spot quantify Quantify Radioactivity spot->quantify analyze Analyze Data (Calculate IC50) quantify->analyze

Caption: Experimental workflow for assessing the cross-reactivity of KB-0742.

G cluster_pathway CDK9 Signaling Pathway in Transcription PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation Release DSIF_NELF->RNAPII Pausing MYC MYC, other Oncogenes Transcription_Elongation->MYC Expression of KB0742 KB-0742 KB0742->PTEFb Inhibits

Caption: Simplified signaling pathway of CDK9 in transcriptional regulation.

References

Preclinical Profile of KB-0742: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Potent and Selective CDK9 Inhibitor for Transcriptionally Addicted Cancers

This guide provides a comprehensive overview of the preclinical data supporting the clinical development of KB-0742, a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9). Intended for researchers, scientists, and drug development professionals, this document presents a comparative analysis of KB-0742 against other CDK9 inhibitors and standard-of-care therapies, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Executive Summary

KB-0742 is a clinical-stage small molecule inhibitor that targets CDK9, a key regulator of transcriptional elongation.[1] By inhibiting CDK9, KB-0742 disrupts the expression of oncogenes, most notably MYC, and anti-apoptotic proteins that are critical for the survival and proliferation of many cancer cells.[2] Preclinical studies have demonstrated the potent anti-tumor activity of KB-0742 in a variety of cancer models, particularly those characterized by MYC amplification or transcriptional addiction. These compelling preclinical findings have paved the way for its evaluation in a Phase 1/2 clinical trial for patients with relapsed or refractory solid tumors and non-Hodgkin's lymphoma (NCT04718675).[2][3]

Mechanism of Action: Targeting Transcriptional Addiction

KB-0742 exerts its anti-cancer effects by selectively inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, which also includes a cyclin partner (primarily Cyclin T1), plays a crucial role in releasing RNA Polymerase II (Pol II) from a paused state at the promoter region of genes, thereby enabling transcriptional elongation.[2]

In many cancers, the transcription of key oncogenes, such as MYC, is highly dependent on CDK9 activity.[2] By binding to the ATP-binding pocket of CDK9, KB-0742 blocks the phosphorylation of the C-terminal domain of RNA Pol II at serine 2 (pSer2), a critical step for productive transcription.[1][4] This leads to a rapid downregulation of short-lived messenger RNAs (mRNAs) and their corresponding proteins, including MYC and the anti-apoptotic protein MCL-1.[1] The depletion of these essential factors ultimately induces cell cycle arrest and apoptosis in cancer cells that are dependent on their high expression.[2]

CDK9_Signaling_Pathway cluster_nucleus Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 of CTD Promoter Promoter Region RNAPII->Promoter Binds to Gene Target Gene (e.g., MYC, MCL1) RNAPII->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Oncogenic Proteins (MYC, MCL-1) mRNA->Protein Translation KB0742 KB-0742 KB0742->PTEFb Inhibits

Caption: Mechanism of action of KB-0742 in inhibiting the CDK9 signaling pathway.

Comparative Preclinical Efficacy

The preclinical activity of KB-0742 has been evaluated in a range of in vitro and in vivo cancer models, demonstrating its potent and selective anti-tumor effects.

In Vitro Activity

KB-0742 has shown potent single-agent activity against a broad panel of cancer cell lines, with particular sensitivity observed in models with MYC amplification.

Table 1: In Vitro Activity of KB-0742 and Comparator CDK9 Inhibitors

CompoundTargetCell Line (Cancer Type)IC50 / GI50 (nM)Reference
KB-0742 CDK9 22Rv1 (Prostate) GR50: 183 [4]
MV-4-11 (AML) GR50: 288 [4]
TNBC Cell Lines GI50: 530 - 1000 [2]
TNBC Cell Lines IC50: 600 - 1200 [2]
VIP152CDK9Lymphoma Cell LinesIC50: 4.5 (low ATP)[5]
AZD4573CDK9Hematological CancersGI50: 11 (median)
Solid TumorsGI50: >30,000 (median)

Table 2: In Vitro Comparison of KB-0742 with Standard-of-Care Agents

TreatmentCancer ModelEndpointResultReference
KB-0742 TNBC Patient-Derived Organoids Cell Growth Inhibition Superior to Paclitaxel and Gemcitabine [6][7]
PaclitaxelTNBC Patient-Derived OrganoidsCell Growth InhibitionLess effective than KB-0742[6][7]
GemcitabineTNBC Patient-Derived OrganoidsCell Growth InhibitionLess effective than KB-0742[6][7]
In Vivo Activity

The anti-tumor efficacy of KB-0742 has been demonstrated in multiple patient-derived xenograft (PDX) models of various cancers.

Table 3: In Vivo Efficacy of KB-0742 in PDX Models

Cancer TypePDX ModelTreatment ScheduleTumor Growth Inhibition (TGI)Reference
TNBC MYC-amplified 60 mg/kg, 3-days on/4-days off Comparable to standard of care [1][6]
Prostate Cancer 22Rv1 xenograft 3-30 mg/kg, daily for 21 days Significant tumor growth reduction [4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability and Growth Inhibition Assays

Objective: To determine the cytotoxic and cytostatic effects of KB-0742 and comparator compounds on cancer cell lines.

Methodology (based on MTT Assay):

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of KB-0742 or comparator drugs for 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are determined using non-linear regression analysis.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo anti-tumor efficacy of KB-0742 in a clinically relevant setting.

Methodology:

  • Tumor Implantation: Patient-derived tumor fragments or dissociated cells are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: KB-0742 is administered orally according to the specified dosing schedule (e.g., 60 mg/kg, 3-days on/4-days off). The vehicle control group receives the formulation excipient. Comparator agents are administered as per established protocols.

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x Length x Width²).

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic Analysis: At the end of the study, tumors and peripheral blood mononuclear cells (PBMCs) can be collected to assess target engagement by measuring the levels of pSer2 and MYC.[1]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cancer Cell Line Culture A2 Drug Treatment (KB-0742 & Comparators) A1->A2 A3 Cell Viability Assay (e.g., MTT) A2->A3 A4 Data Analysis (IC50/GI50) A3->A4 B1 PDX Model Establishment B2 Drug Administration (Oral Gavage) B1->B2 B3 Tumor Growth Monitoring B2->B3 B4 Efficacy & PD Analysis B3->B4

Caption: A simplified workflow of the preclinical evaluation of KB-0742.

Conclusion

The preclinical data for KB-0742 strongly support its clinical development as a targeted therapy for transcriptionally addicted cancers. Its potent and selective inhibition of CDK9 leads to the downregulation of key oncogenic drivers like MYC, resulting in significant anti-tumor activity in both in vitro and in vivo models. Comparative studies suggest that KB-0742 has a favorable profile, demonstrating superior or comparable efficacy to other CDK9 inhibitors and standard-of-care chemotherapies in specific contexts. The ongoing Phase 1/2 clinical trial will be crucial in translating these promising preclinical findings into meaningful clinical benefits for patients.

References

KB-0742 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models, Offering a Promising Alternative in Transcriptionally Addicted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New preclinical data on KB-0742, a potent and selective oral inhibitor of cyclin-dependent kinase 9 (CDK9), reveals significant anti-tumor activity in various patient-derived xenograft (PDX) models of solid tumors, particularly those with a dependency on transcriptional regulation, such as triple-negative breast cancer (TNBC) and small-cell lung cancer (SCLC). These findings position KB-0742 as a promising therapeutic agent, with demonstrated efficacy comparable or superior to standard-of-care chemotherapies in certain contexts.

KB-0742's mechanism of action centers on the inhibition of CDK9, a key regulator of transcriptional elongation. By blocking CDK9, KB-0742 effectively downregulates the expression of oncogenic transcription factors like MYC, leading to cell cycle arrest and apoptosis in cancer cells. This targeted approach has shown considerable promise in preclinical studies, particularly in tumors characterized by MYC amplification.

Comparative Efficacy in Patient-Derived Xenograft Models

Recent studies have provided a clearer picture of KB-0742's efficacy across a range of solid tumor PDX models.

Small-Cell Lung Cancer (SCLC)

In a study utilizing four SCLC PDX models, KB-0742 demonstrated a tumor growth inhibition (TGI) rate ranging from 54% to 92%.[1] Notably, tumor regression was observed in two of these four models. In one of the SCLC PDX models, KB-0742 exhibited greater tumor growth inhibition than the standard of care.[1]

Triple-Negative Breast Cancer (TNBC)

In MYC-amplified TNBC PDX models, KB-0742 has shown anti-tumor activity comparable to that of standard-of-care chemotherapies.[2] While specific TGI percentages from these direct comparisons are not yet publicly available, the qualitative results are encouraging. In patient-derived organoid (PDO) models of TNBC, KB-0742 achieved maximal inhibition rates of 100% and 89% in two distinct models.[1]

Ovarian Cancer

Good responses to KB-0742 were observed in ovarian cancer PDX models, with tumor regressions seen in three models.[1] The sensitivity to KB-0742 in these models showed a strong correlation with MYC expression.[1]

Lymphoma

In xenograft models of lymphoma, including a double-hit model, KB-0742 resulted in greater than 50% tumor growth inhibition.[1]

Comparison with Alternative Therapies

The performance of KB-0742 in PDX models is best understood in the context of other CDK9 inhibitors and standard-of-care treatments.

Therapeutic AgentCancer ModelEfficacy in PDX Models
KB-0742 Small-Cell Lung Cancer54% - 92% Tumor Growth Inhibition; Tumor regression in 2 of 4 models.[1]
Triple-Negative Breast CancerComparable to standard-of-care chemotherapy.[2]
Ovarian CancerTumor regressions observed in 3 models.[1]
Lymphoma>50% Tumor Growth Inhibition.[1]
AZD4573 ER+ Breast Cancer (in combination)Stable disease or tumor regression in palbociclib-resistant models (with palbociclib and fulvestrant).
Solid Tumors (monotherapy)Minimal effect.[3]
VIP152 (Atuveciclib) Mantle Cell LymphomaEffective tumor growth inhibition, overcoming resistance to other therapies.
Solid Tumors (clinical data)Stable disease observed in some patients.[4][5]
mTOR Inhibitors Triple-Negative Breast Cancer77% - 99% Tumor Growth Inhibition.[6]
Standard Chemotherapy Triple-Negative Breast CancerVariable, with combination therapies like carboplatin and docetaxel showing enhanced response in only ~13% of PDX models over the best single agent.[7]

Experimental Protocols

The preclinical evaluation of KB-0742 in PDX models has followed rigorous experimental protocols to ensure the translatability of the findings.

Patient-Derived Xenograft (PDX) Model Establishment

Fresh tumor tissue from consenting patients is obtained and surgically implanted into immunodeficient mice. This process preserves the histological and genetic characteristics of the original tumor. Once the tumors are established, they are passaged to subsequent cohorts of mice for efficacy studies.

Dosing and Administration

In the SCLC PDX models, KB-0742 was administered orally at a dose of 60 mg/kg on a 3-days-on, 4-days-off schedule.[2] Treatment was continued until the tumor volume reached a predetermined size or for a specified duration.

Efficacy Assessment

Tumor growth is monitored regularly, and tumor volume is calculated using standard caliper measurements. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between treated and vehicle control groups. Pharmacodynamic markers such as the phosphorylation of RNA Polymerase II at serine 2 (pSER2) and MYC protein levels are also assessed in tumor tissue and peripheral blood mononuclear cells to confirm target engagement.[2]

Signaling Pathways and Experimental Workflow

The mechanism of action of KB-0742 and the experimental workflow for its evaluation in PDX models can be visualized through the following diagrams.

CDK9_Inhibition_Pathway cluster_0 Transcription Elongation cluster_1 KB-0742 Action cluster_2 Downstream Effects RNA_Pol_II RNA Polymerase II Transcription Gene Transcription (e.g., MYC, MCL-1) RNA_Pol_II->Transcription P-TEFb P-TEFb Complex (CDK9/Cyclin T1) P-TEFb->RNA_Pol_II Phosphorylation (Ser2) Reduced_Transcription Reduced Transcription of Oncogenes KB-0742 KB-0742 KB-0742->P-TEFb Inhibition Apoptosis Tumor Cell Apoptosis Reduced_Transcription->Apoptosis

Caption: Mechanism of action of KB-0742 via CDK9 inhibition.

PDX_Experimental_Workflow Patient_Tumor Patient Tumor Sample Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment Implantation->PDX_Establishment Cohort_Expansion Cohort Expansion PDX_Establishment->Cohort_Expansion Treatment Treatment with KB-0742 or Vehicle/Comparator Cohort_Expansion->Treatment Data_Collection Tumor Volume Measurement Treatment->Data_Collection Analysis Efficacy & Pharmacodynamic Analysis Data_Collection->Analysis

Caption: Experimental workflow for KB-0742 efficacy testing in PDX models.

The robust preclinical data from PDX models strongly support the continued clinical development of KB-0742 as a targeted therapy for transcriptionally addicted solid tumors. Further studies will be crucial to delineate the specific patient populations most likely to benefit from this promising new agent.

References

Predicting Response to KB-0742: A Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

KB-0742 is an investigational, orally bioavailable, and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] By targeting CDK9, a key regulator of transcriptional elongation, KB-0742 aims to suppress the expression of oncogenes, such as MYC, and anti-apoptotic proteins that are critical for the survival of certain cancer cells.[1][3] This guide provides a comprehensive overview of the developing biomarkers that may predict a patient's response to KB-0742, comparing its performance with alternative therapies and detailing the experimental methodologies used in biomarker assessment.

Predictive Biomarkers for KB-0742 Efficacy

The core therapeutic hypothesis for KB-0742 revolves around the concept of "transcriptional addiction," where cancer cells are highly dependent on the continuous, high-level expression of specific oncogenes for their growth and survival.[4][5] Therefore, the most promising predictive biomarkers for KB-0742 are those that identify this state of transcriptional dependency.

MYC Amplification and Overexpression

A primary predictive biomarker for sensitivity to KB-0742 is the amplification or overexpression of the MYC oncogene.[6][7] Preclinical studies have demonstrated a correlation between MYC amplification/expression and tumor growth inhibition in response to KB-0742.[1] The ongoing Phase 1/2 clinical trial (NCT04718675) is actively enrolling patients with MYC-amplified solid tumors.[7][8]

Transcription Factor Fusions (TFFs)

The presence of specific transcription factor fusion proteins is another key predictive biomarker. A notable example is the FUS-DDIT3 fusion protein, which is characteristic of myxoid liposarcoma.[9][10] Early clinical data has shown promising anti-tumor activity in patients with TFF-driven sarcomas.[11]

Other Potential Biomarkers

The clinical trial for KB-0742 is also investigating other potential biomarkers in specific cancer types. For instance, in the cohort of patients with platinum-resistant high-grade serous ovarian cancer, the study is assessing the role of BRCA1/2 mutations and Homologous Recombination Deficiency (HRD) status.[12]

Pharmacodynamic Biomarkers: Confirming Target Engagement

To confirm that KB-0742 is hitting its intended target and eliciting a biological response, researchers are utilizing pharmacodynamic biomarkers. These biomarkers provide early evidence of the drug's activity in patients.

  • Reduced Phosphorylation of RNA Polymerase II (pSER2): A direct downstream effect of CDK9 inhibition is the reduced phosphorylation of the C-terminal domain of RNA Polymerase II at the serine 2 position (pSER2).[2][3] This can be measured in both peripheral blood mononuclear cells (PBMCs) and tumor tissue.[2][3]

  • Modulation of CDK9-Responsive Genes: Changes in the expression levels of genes known to be regulated by CDK9 can also serve as a pharmacodynamic marker of target engagement.[13]

Comparative Efficacy Data

The following tables summarize the available clinical data for KB-0742 in biomarker-defined patient populations and compare it with the efficacy of alternative treatments for relevant cancer types. It is important to note that the data for KB-0742 is from an ongoing Phase 1/2 trial and should be interpreted as preliminary.

Table 1: Clinical Activity of KB-0742 in Biomarker-Defined Populations

Biomarker StatusCancer TypeNumber of Patients (n)Best ResponseDisease Control Rate (DCR)
Transcription Factor Fusion (TFF) Positive Soft Tissue Sarcoma181 Partial Response (Myxoid Liposarcoma)42.8%[11]
TFF Negative Soft Tissue SarcomaNot specified-29.4%[11]
MYC Overexpression Colorectal Cancer, Peripheral T-cell Lymphoma3Stable DiseaseNot specified[13]
Overall Population (Mixed Tumor Types) Relapsed/Refractory Solid Tumors211 Partial Response48%[5]

Table 2: Comparison with Alternative Therapies for MYC-Driven Tumors

TreatmentMechanism of ActionRepresentative Cancer TypesReported Efficacy (Objective Response Rate - ORR)
KB-0742 CDK9 InhibitorMYC-amplified solid tumorsData still maturing
BET Inhibitors (e.g., JQ1) Inhibit BRD4, a transcriptional co-activator of MYCVarious solid and hematological malignanciesPreclinical promise, mixed clinical results[14][15]
Other CDK Inhibitors (e.g., CDK7, CDK9 inhibitors) Inhibit transcriptionVarious cancersUnder clinical investigation[4]

Table 3: Comparison with Standard of Care for Relapsed/Refractory Myxoid Liposarcoma

TreatmentMechanism of ActionReported Efficacy (Objective Response Rate - ORR)
KB-0742 CDK9 InhibitorOne partial response reported in a patient[5]
Anthracycline-based Chemotherapy DNA intercalating agents~40%[16][17]
Trabectedin DNA binding agent~20%[16][17]
Eribulin Microtubule inhibitorData for liposarcoma subtypes not fully reported[18]

Experimental Protocols

Detailed, step-by-step experimental protocols for biomarker assessment are proprietary to the clinical trial sponsor. However, the principles of the key assays are described below.

MYC Amplification and Overexpression Analysis
  • Immunohistochemistry (IHC): This technique is used to assess the level of MYC protein expression in tumor tissue. Formalin-fixed, paraffin-embedded (FFPE) tumor sections are incubated with a primary antibody specific to the MYC protein. A secondary antibody conjugated to an enzyme is then added, which catalyzes a colorimetric reaction, allowing for the visualization and semi-quantitative scoring of MYC protein levels by a pathologist.

  • Fluorescence In Situ Hybridization (FISH): FISH is employed to detect amplification of the MYC gene. A fluorescently labeled DNA probe that is complementary to the MYC gene is hybridized to the tumor tissue. The number of fluorescent signals corresponding to the MYC gene is then counted under a microscope to determine if gene amplification is present.

Transcription Factor Fusion Detection
  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method is used to detect the presence of specific fusion transcripts, such as FUS-DDIT3. RNA is extracted from the tumor tissue and reverse transcribed into complementary DNA (cDNA). PCR is then performed using primers that are specific to the two genes involved in the fusion. The presence of a PCR product of the expected size indicates the presence of the fusion transcript.

  • Next-Generation Sequencing (NGS): NGS-based RNA sequencing can provide a more comprehensive view of the tumor's transcriptome and can identify both known and novel gene fusions.

pSER2 Pharmacodynamic Assay
  • Meso Scale Discovery (MSD) Immunoassay: This is a highly sensitive, quantitative immunoassay used to measure the levels of pSER2 in cell lysates from PBMCs or tumor biopsies. The assay typically involves capturing total RNA Polymerase II on an electrode-coated plate and then detecting the phosphorylated form using a specific antibody labeled with an electrochemiluminescent reporter.

Visualizing the Pathways and Workflows

KB_0742_Signaling_Pathway cluster_transcription Transcriptional Machinery cluster_gene_expression Gene Expression RNA_Pol_II RNA Polymerase II Oncogenes Oncogenes (e.g., MYC) RNA_Pol_II->Oncogenes Transcriptional Elongation Anti_apoptotic Anti-apoptotic Proteins RNA_Pol_II->Anti_apoptotic Transcriptional Elongation P_TEFb P-TEFb Complex (CDK9/Cyclin T1) P_TEFb->RNA_Pol_II Phosphorylation (Ser2) DSIF_NELF DSIF/NELF DSIF_NELF->RNA_Pol_II Promoter-proximal pausing Cell_Survival Tumor Cell Proliferation and Survival Oncogenes->Cell_Survival Anti_apoptotic->Cell_Survival KB_0742 KB-0742 KB_0742->P_TEFb Inhibition

Biomarker_Analysis_Workflow cluster_patient Patient Selection cluster_predictive Predictive Biomarker Analysis cluster_pd Pharmacodynamic Biomarker Analysis Tumor_Biopsy Tumor Biopsy IHC_FISH IHC/FISH for MYC Expression/Amplification Tumor_Biopsy->IHC_FISH RT_PCR_NGS RT-PCR/NGS for Transcription Factor Fusions Tumor_Biopsy->RT_PCR_NGS Blood_Sample Blood Sample (PBMCs) MSD_pSER2 MSD Assay for pSER2 Blood_Sample->MSD_pSER2 RNA_Seq_Genes RNA-Seq for CDK9- responsive Gene Expression Blood_Sample->RNA_Seq_Genes Treatment_Decision KB-0742 Treatment Decision IHC_FISH->Treatment_Decision RT_PCR_NGS->Treatment_Decision

References

Lack of Public Data on KB-0742 in Combination with Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of publicly available preclinical and clinical data, no studies have been identified that evaluate the CDK9 inhibitor KB-0742 in combination with other targeted therapies. All current research focuses on the efficacy and safety of KB-0742 as a monotherapy. Therefore, a comparative guide on its performance in combination regimens, including supporting experimental data, cannot be provided at this time.

This report will instead summarize the existing data for KB-0742 as a single agent, which may serve as a valuable resource for researchers, scientists, and drug development professionals interested in its therapeutic potential.

KB-0742: A Selective Inhibitor of CDK9 for Transcriptionally Addicted Cancers

KB-0742 is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] It is being investigated for the treatment of transcriptionally addicted solid tumors, particularly those with amplification of the MYC oncogene.[3][4]

Mechanism of Action

KB-0742 exerts its anti-cancer effects by inhibiting CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step in transitioning from transcription initiation to productive elongation. By blocking CDK9, KB-0742 prevents this phosphorylation event, leading to the suppression of transcription of genes with short half-lives, including critical oncogenes like MYC and various anti-apoptotic proteins.[1] This selective transcriptional repression induces cell cycle arrest and apoptosis in cancer cells that are highly dependent on these oncogenic transcription programs for their survival.[1]

cluster_0 Normal Transcription Elongation cluster_1 Action of KB-0742 PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 mRNA mRNA RNAPII->mRNA Transcription DNA DNA Oncogenes Oncogene & Anti-apoptotic Protein Expression mRNA->Oncogenes Translation KB0742 KB-0742 PTEFb_inhibited P-TEFb (CDK9/CycT1) KB0742->PTEFb_inhibited Inhibits RNAPII_stalled RNA Polymerase II (Stalled) No_mRNA Transcription Inhibited Apoptosis Cell Cycle Arrest & Apoptosis

Caption: KB-0742 inhibits CDK9, preventing transcription and leading to apoptosis.

Preclinical Data (Monotherapy)

Preclinical investigations have established the anti-tumor activity of KB-0742 in a variety of cancer models.

In Vitro and Ex Vivo Studies

KB-0742 has demonstrated the ability to reduce the viability of a panel of breast cancer cell lines, including estrogen receptor-positive (ER+), HER2-positive, and triple-negative breast cancer (TNBC) subtypes.[1][2] The observed effects were both cytostatic (inhibiting cell growth) and cytotoxic (killing cancer cells).[1] Furthermore, in patient-derived organoid cultures of TNBC, KB-0742 showed superior inhibitory effects on cell growth compared to standard-of-care chemotherapies like paclitaxel and gemcitabine.[5]

In Vivo Studies

In patient-derived xenograft (PDX) models of MYC-amplified TNBC, oral administration of KB-0742 led to significant tumor growth inhibition.[2] This anti-tumor effect was correlated with pharmacodynamic biomarkers of target engagement, including a decrease in the phosphorylation of RNAPII at serine 2 and a reduction in MYC protein levels within the tumors.[2]

Clinical Data (Monotherapy)

KB-0742 is currently under evaluation as a monotherapy in a Phase 1/2 clinical trial (NCT04718675) for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[4][6]

Study Design and Preliminary Findings

The ongoing clinical trial is a first-in-human, open-label study involving a dose-escalation phase followed by cohort expansions in specific tumor types.[6] Preliminary data from the dose-escalation portion have been reported for patients with various transcriptionally addicted solid tumors.[6]

Table 1: Summary of Preliminary Clinical Trial Results for KB-0742 Monotherapy

ParameterFindingReference
Dosing Schedule Oral, 3-days-on/4-days-off[6]
Tumor Types Relapsed/refractory solid tumors, including small cell lung cancer, ovarian cancer, TNBC, and sarcomas with transcription factor fusions.[6]
Anti-Tumor Activity - Partial response observed in a patient with myxoid liposarcoma.- Stable disease achieved in 43% of evaluable patients across various tumor types.[6]
Safety and Tolerability - Most common treatment-related adverse events were nausea and vomiting (Grade 1/2).- No Grade 3/4 neutropenia was observed at doses up to 60 mg.[6]
Experimental Protocols

Details of the clinical trial protocol can be accessed through the clinical trial identifier NCT04718675 on clinicaltrials.gov. The preclinical study methodologies are described in the referenced publications. For example, the assessment of cell viability in preclinical studies often involves assays such as CellTiter-Glo, while target engagement is measured by techniques like Western blotting or immunohistochemistry for phosphorylated RNAPII and MYC protein levels.

Future Directions

While the current data for KB-0742 as a monotherapy are promising, its potential in combination with other targeted therapies remains an unexplored area of significant interest. Future preclinical and clinical studies are needed to investigate potential synergistic effects and to identify optimal combination strategies for various cancer types. Researchers are encouraged to monitor scientific publications and clinical trial registries for updates on the development of KB-0742.

References

A Comparative Analysis of KB-0742 in the Landscape of Clinical-Stage CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Phase 1 clinical trial results for KB-0742 dihydrochloride, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, with other CDK9 inhibitors in clinical development. The guide summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and study designs.

KB-0742 is an orally bioavailable, selective inhibitor of CDK9, a key regulator of transcription.[1] It is being investigated in a Phase 1/2 clinical trial (NCT04718675) for the treatment of transcriptionally addicted solid tumors and non-Hodgkin lymphoma.[2][3][4] The primary rationale for targeting CDK9 lies in its role in phosphorylating RNA Polymerase II, a critical step in transcriptional elongation of genes encoding anti-apoptotic proteins and oncogenic transcription factors like MYC.[3]

Comparative Performance of Clinical-Stage CDK9 Inhibitors

The following tables summarize the preliminary Phase 1 clinical trial data for KB-0742 and other notable CDK9 inhibitors that have entered clinical trials: Voruciclib, VIP152 (Atuveciclib), AZD4573, and the pan-CDK inhibitor Flavopiridol (Alvocidib).

Table 1: Efficacy in Phase 1 Clinical Trials
Compound Clinical Trial Patient Population Key Efficacy Results
KB-0742 NCT04718675Relapsed/Refractory Solid TumorsPartial Response (PR): 1 patient with myxoid liposarcoma. Stable Disease (SD): 9 patients (43%). Disease Control Rate (DCR): 48%.[5]
Voruciclib NCT03547115Relapsed/Refractory Solid TumorsMaximum Tolerated Dose (MTD): 350 mg (continuous daily) and 600 mg (intermittent).[6][7] Limited efficacy data available for solid tumors in this trial.
VIP152 (Atuveciclib) NCT02635672Advanced Solid Tumors & Non-Hodgkin LymphomaStable Disease (SD): 7 out of 30 patients with solid tumors, with durations of 9.5 and 16.8 months in individual patients with pancreatic and salivary gland cancer, respectively.[8][9][10]
AZD4573 NCT03263637Relapsed/Refractory Hematological MalignanciesPrimarily studied in hematological malignancies with demonstrated anti-tumor activity, particularly in Diffuse Large B-cell Lymphoma (DLBCL).[5]
Flavopiridol (Alvocidib) Multiple Phase 2 TrialsVarious Solid TumorsPancreatic Cancer (NCT00307596): No objective responses; 33% had transient stable disease.[11][12] Ovarian Cancer (MC0261): 17.5% objective response rate in platinum-resistant patients.[13] Melanoma: No objective responses; 44% had stable disease.[14]
Table 2: Safety and Tolerability in Phase 1 Clinical Trials
Compound Dose-Limiting Toxicities (DLTs) Most Common Treatment-Emergent Adverse Events (TEAEs) Maximum Tolerated Dose (MTD)
KB-0742 Not yet reached in the dose-escalation portion.Nausea, vomiting, fatigue, peripheral edema, increased cholesterol, proteinuria.[5]Not yet determined.
Voruciclib Interstitial pneumonitis (in patients with prior allogeneic stem cell transplant).Diarrhea, nausea, anemia, fatigue, constipation, dizziness, dyspnea.350 mg (continuous daily), 600 mg (intermittent).[6][7][15][16]
VIP152 (Atuveciclib) Grade 3/4 neutropenia.[8][9][10]Nausea, vomiting, neutropenia, anemia, abdominal pain, increased alkaline phosphatase, hyponatremia.[8][9][10]30 mg (intravenous, once-weekly).[8][9][10]
AZD4573 Mild toxicity reported.[5]Myelosuppression (manageable), LFT elevation (transient).[17]Determined, but specific dose not detailed in the provided search results.
Flavopiridol (Alvocidib) Neutropenia, diarrhea.Diarrhea, nausea, fatigue, anorexia, vomiting.[14]62.5 mg/m²/day (in children).[18]

Experimental Protocols

KB-0742 Phase 1/2 Trial (NCT04718675)

The ongoing first-in-human, open-label, dose-escalation and cohort-expansion study of KB-0742 is evaluating its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma.[2][3]

  • Study Design: The trial consists of two parts. Part 1 is a dose-escalation phase to determine the MTD and recommended Phase 2 dose (RP2D).[2] Part 2 is a cohort expansion phase to further evaluate the safety and efficacy in specific tumor types, including MYC-amplified or overexpressed cancers.[3]

  • Dosing Regimen: KB-0742 is administered orally. The dose-escalation cohorts have evaluated doses from 10 mg up to 80 mg.[1][19] A key schedule being evaluated is a 3-days-on, 4-days-off weekly cycle.[1]

  • Key Assessments:

    • Safety: Monitored through the incidence and severity of adverse events, graded according to NCI-CTCAE v5.0.[2]

    • Efficacy: Assessed by tumor response criteria (e.g., RECIST).

    • Pharmacokinetics: Plasma concentrations of KB-0742 are measured to evaluate its absorption, distribution, metabolism, and excretion.

    • Pharmacodynamics: Target engagement is assessed by measuring the phosphorylation of RNA Polymerase II Serine 2 (pSer2-RNAPII) in peripheral blood mononuclear cells (PBMCs) and tumor biopsies.[19]

Visualizing the Science: Pathways and Processes

To better illustrate the underlying biology and experimental design, the following diagrams are provided.

CDK9_Mechanism_of_Action cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by KB-0742 PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Serine 2 Blocked_Transcription Transcriptional Repression DNA DNA Template mRNA mRNA Transcript DNA->mRNA Transcription Elongation Proteins Oncogenic & Anti-apoptotic Proteins (e.g., MYC, MCL-1) mRNA->Proteins Translation Apoptosis Tumor Cell Apoptosis Proteins->Apoptosis Suppression Leads to KB0742 KB-0742 KB0742->PTEFb Inhibits Blocked_Transcription->Apoptosis Induces

Caption: Mechanism of action of KB-0742 as a CDK9 inhibitor.

KB0742_Phase1_Workflow cluster_screening Patient Enrollment cluster_trial Trial Progression cluster_assessment Data Collection & Analysis Eligibility Eligibility Screening (Relapsed/Refractory Solid Tumors/NHL) Informed_Consent Informed Consent Eligibility->Informed_Consent Part1 Part 1: Dose Escalation (Multiple Dose Cohorts) Informed_Consent->Part1 DLT_MTD DLT Assessment & MTD Determination Part1->DLT_MTD Safety Safety & Tolerability (AE Monitoring) Part1->Safety Efficacy Preliminary Efficacy (Tumor Response) Part1->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics (Blood/Tumor Samples) Part1->PK_PD Part2 Part 2: Cohort Expansion (at RP2D) DLT_MTD->Part2 Identifies RP2D Part2->Safety Part2->Efficacy Part2->PK_PD

Caption: Workflow of the KB-0742 Phase 1/2 clinical trial.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of KB-0742 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedural information for the proper disposal of KB-0742 dihydrochloride, ensuring the safety of laboratory personnel and compliance with institutional guidelines.

Immediate Safety and Handling Precautions

While the Safety Data Sheet (SDS) for this compound from MedChemExpress classifies it as not a hazardous substance or mixture, it is imperative to handle all laboratory chemicals with care.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. In case of accidental contact, follow these first-aid measures[1]:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse out the mouth with water and seek immediate medical attention.

Disposal Procedures for this compound

The disposal of any laboratory chemical, including those classified as non-hazardous, must adhere to institutional and local regulations. Combining non-hazardous waste with hazardous waste can lead to increased disposal costs and regulatory complexities.[2] Therefore, proper segregation is key.

Step-by-Step Disposal Guidance:

  • Consult Institutional Guidelines: Before proceeding with any disposal method, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department or refer to your laboratory's specific waste management protocols. EHS will provide the definitive procedure for your location.

  • Segregation of Waste: Ensure that waste containing this compound is kept separate from hazardous waste streams to avoid cross-contamination.

  • Disposal of Unused Solid Compound:

    • For small quantities of the solid compound, your institution may permit disposal in the regular trash, provided it is securely contained and clearly labeled as "non-hazardous."

    • Never dispose of chemical waste in a manner that could allow it to be mistaken for hazardous material by custodial staff.[3]

  • Disposal of Solutions:

    • Aqueous solutions of this compound may potentially be suitable for drain disposal, but only with explicit approval from your EHS department.[3] Factors such as the concentration of the solution and the presence of other chemicals will influence this decision.

    • Solutions containing organic solvents (e.g., DMSO) should not be disposed of down the drain. These should be collected as chemical waste for incineration or other approved disposal methods.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol).

    • The resulting rinsate should be collected and disposed of as chemical waste, following the guidance for solutions.

    • After triple rinsing, deface or remove the original label from the container to prevent any misunderstanding of its contents.[4] The clean, unlabeled container can then typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.

  • Spill Cleanup:

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

    • Collect the spilled material and the absorbent into a sealed container.

    • All materials used for spill cleanup should be treated as chemical waste and disposed of through your institution's hazardous waste program.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_consult cluster_form cluster_solid cluster_solution cluster_container cluster_spill start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_form What is the form of the waste? consult_ehs->waste_form solid_waste Unused Solid Compound waste_form->solid_waste Solid solution_waste Aqueous or Solvent Solution waste_form->solution_waste Solution empty_container Empty Container waste_form->empty_container Empty Container spill_cleanup Spill Cleanup Material waste_form->spill_cleanup Spill Cleanup solid_disposal Dispose in designated non-hazardous solid waste container solid_waste->solid_disposal solvent_check Does the solution contain organic solvents? solution_waste->solvent_check aqueous_disposal Follow EHS guidance for approved drain disposal solvent_check->aqueous_disposal No solvent_disposal Collect for chemical waste pickup (incineration) solvent_check->solvent_disposal Yes rinse_container Triple rinse with appropriate solvent empty_container->rinse_container collect_rinsate Collect rinsate as chemical waste rinse_container->collect_rinsate deface_label Deface or remove label rinse_container->deface_label container_disposal Dispose of clean container in regular trash/recycling deface_label->container_disposal spill_disposal Collect and dispose of as chemical waste spill_cleanup->spill_disposal

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling KB-0742 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling KB-0742 dihydrochloride. The following procedural steps and data are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Physicochemical and Biological Data

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueSource
Chemical Formula C₁₆H₂₇Cl₂N₅[1]
Molecular Weight 360.33 g/mol [1][2][3]
CAS Number 2416874-75-2[1][2]
Appearance Yellow solid[4]
Purity ≥98.0%[4]
Biological Target CDK9/cyclin T1[5][6]
IC₅₀ 6 nM for CDK9/cyclin T1[3][5][6]
Solubility Soluble in DMSO (e.g., 72 mg/mL)[4][5]
Storage Temperature Short term (days to weeks) at 0 - 4°C, Long term (months to years) at -20°C[4]

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is imperative to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment to minimize any potential risks.[1] A thorough hazard assessment of any experimental procedure involving this compound should be conducted to determine if additional PPE is required.[7]

Minimum Recommended PPE:

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential splashes.[8][9] For procedures with a higher risk of splashing, a chemical-resistant apron may be necessary.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] When handling solutions or performing actions that could result in splashes, it is recommended to use chemical splash goggles.[9] A face shield worn over safety glasses or goggles provides an additional layer of protection.[8][9] All eye and face protection should be ANSI Z87.1 compliant.[8]

  • Hand Protection: Disposable nitrile gloves are recommended for handling this compound.[8] If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly before putting on a new pair.[8] For prolonged handling or when using organic solvents like DMSO, consider wearing thicker, chemical-resistant gloves or double-gloving.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[9]

Enhanced Precautions:

  • Respiratory Protection: If there is a risk of generating dust or aerosols, particularly when handling the solid form, a respirator (e.g., N95) may be necessary.[9] All work with powders should ideally be conducted in a chemical fume hood or a ventilated enclosure.

Operational Plan: Handling and Experimental Workflow

The following is a step-by-step guide for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and dark place. For long-term storage, -20°C is recommended; for short-term storage, 0-4°C is suitable.[4]

  • Keep the container tightly sealed to prevent contamination and degradation.

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • To prepare a stock solution, this compound can be dissolved in DMSO.[4][5]

  • Use appropriate lab equipment, such as calibrated pipettes and sterile tubes, for accurate and safe preparation.

3. Experimental Use:

  • When adding the compound to cell cultures or other experimental systems, exercise caution to avoid splashes and cross-contamination.

  • Clearly label all tubes and plates containing this compound.

  • After use, decontaminate all work surfaces and equipment. The SDS suggests scrubbing with alcohol.[1]

4. Spills and Accidental Release:

  • In case of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1]

  • Wear full PPE, including respiratory protection if dealing with a powder spill.[1]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders.[1]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect the spilled material in a sealed container for proper disposal.

  • Decontaminate the spill area thoroughly.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1]

  • Solid Waste: Collect in a clearly labeled, sealed container for chemical waste disposal.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemical-resistant waste container.

  • Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with the compound should be placed in a designated chemical waste container.

First Aid Measures

In the event of exposure, follow these first aid guidelines as recommended by the safety data sheet[1]:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, consult a physician.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation.[1] Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.

Visualized Workflows and Safety Hierarchies

To further clarify the procedural steps and safety principles, the following diagrams are provided.

G cluster_prep Preparation and Handling cluster_exp Experimental Use cluster_cleanup Cleanup and Disposal Receive Receive and Inspect Compound Store Store at Appropriate Temperature (-20°C or 0-4°C) Receive->Store DonPPE Don Appropriate PPE (Lab Coat, Gloves, Eye Protection) Store->DonPPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Dissolve in DMSO to Create Stock Solution Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Treat Treat Cells or Experimental System Dilute->Treat Incubate Incubate as per Protocol Treat->Incubate Analyze Analyze Results Incubate->Analyze Decontaminate Decontaminate Work Surfaces and Equipment Analyze->Decontaminate Waste Collect All Waste in Labeled Containers Decontaminate->Waste Dispose Dispose of Chemical Waste via Institutional Protocol Waste->Dispose

Caption: Experimental workflow for handling this compound.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Most Effective PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Most Effective

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。